Technical Documentation Center

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
  • CAS: 85391-94-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Executive Summary In the rapidly evolving landscape of bioconjugation and stimuli-responsive drug delivery, the selection of optimal linker molecules is critical. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and stimuli-responsive drug delivery, the selection of optimal linker molecules is critical. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) emerges as a highly versatile, heteroatom-rich aliphatic diol. Functioning as a specialized hybrid between a polyethylene glycol (PEG) chain and a redox-active thioether, this compound offers the biocompatibility and aqueous solubility of standard PEG, while introducing a critical "trigger" site for targeted payload release.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural asymmetry, and mechanistic reactivity. Designed for researchers and drug development professionals, it establishes self-validating experimental workflows for utilizing this molecule in advanced chemical synthesis and formulation.

Structural Architecture & Physicochemical Profiling

At its core, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol features a linear chain defined by alternating ether and thioether linkages: HO-CH2-CH2-O-CH2-CH2-S-CH2-CH2-OH.

Causality of Physical Properties
  • High Aqueous Solubility (LogP = -0.6): The presence of two terminal hydroxyl groups and a central ether oxygen establishes a robust hydrogen-bonding network with protic solvents. This makes the molecule highly hydrophilic .

  • Low Volatility: With a boiling point of 320.9 °C, the compound exhibits extremely low vapor pressure at room temperature, minimizing inhalation hazards during benchtop synthesis and formulation .

  • Structural Asymmetry: A critical, often overlooked feature is the non-equivalence of its terminal hydroxyls. Hydroxyl A is part of a 2-hydroxyethyl thioether (HO-CH2-CH2-S-), while Hydroxyl B is part of a 2-hydroxyethyl ether (HO-CH2-CH2-O-). Because oxygen is more electronegative than sulfur, Hydroxyl B experiences slightly stronger electron withdrawal, subtly altering its pKa and nucleophilicity. This asymmetry can be leveraged by experienced chemists for chemoselective mono-functionalization.

Quantitative Data Summary
ParameterValueReference / Condition
CAS Number 85391-94-2Standard Identifier
IUPAC Name 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanolLexichem TK 2.7.0
Molecular Formula C6H14O3S-
Molecular Weight 166.24 g/mol Computed
Boiling Point 320.9 °C@ 760 mmHg
Density 1.163 g/cm³Standard Conditions
LogP (XLogP3) -0.6Hydrophilic Indicator

Mechanistic Insights: The Redox-Responsive Thioether

Standard PEG linkers are biologically inert, which is beneficial for circulation but detrimental for targeted drug release. The inclusion of the thioether (-S-) linkage in this molecule provides a redox-responsive switch .

In the presence of Reactive Oxygen Species (ROS)—such as hydrogen peroxide (H₂O₂) commonly overexpressed in tumor microenvironments or inflammatory sites—the hydrophobic thioether is rapidly oxidized to a highly polar sulfoxide (-S(=O)-), and eventually to a sulfone (-SO₂-). This oxidation triggers a massive local shift in polarity, forcing the hydration and subsequent disassembly of nanocarriers or micelles built with this linker.

ROS_Pathway Core Thioether Core (Hydrophobic State) Oxidation Oxidation Event Core->Oxidation Exposed to ROS Tumor/Inflammatory ROS (H2O2, OH•) ROS->Oxidation Triggers Sulfoxide Sulfoxide/Sulfone (Hydrophilic State) Oxidation->Sulfoxide Phase Shift Release Payload Release / Micelle Disassembly Sulfoxide->Release Structural Destabilization

Figure 1: ROS-triggered oxidation pathway of the thioether linkage leading to payload release.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction success.

Protocol A: Synthesis of a ROS-Responsive Bioconjugate Linker

This protocol utilizes Steglich esterification to attach a carboxylic acid-containing active pharmaceutical ingredient (API) to the diol.

  • Solubilization: Dissolve 1.0 eq of the API and 1.2 eq of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the coupling agent.

  • Activation: Cool the mixture to 0 °C. Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: Cooling prevents exothermic side reactions; DMAP acts as an acyl transfer catalyst.

  • Conjugation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify via silica gel flash chromatography.

  • Validation: Perform LC-MS and ¹H-NMR. The shift of the methylene protons adjacent to the hydroxyl (-CH2-OH) from ~3.6 ppm downfield to ~4.2 ppm confirms successful esterification.

Workflow Step1 1. Solubilization Dissolve in anhydrous DCM/DMF Step2 2. Activation Add DCC/DMAP (0°C to RT) Step1->Step2 Step3 3. Conjugation Stir 24h for Esterification Step2->Step3 Step4 4. Purification Filter DCU & Flash Chromatography Step3->Step4 Step5 5. Validation 1H-NMR & LC-MS Analysis Step4->Step5

Figure 2: Step-by-step experimental workflow for bioconjugation using the thioether diol linker.

Protocol B: Oxidation Sensitivity Assay (Self-Validating NMR System)

To verify the ROS-responsiveness of the synthesized linker, an in vitro oxidation assay must be performed.

  • Sample Preparation: Dissolve 10 mg of the purified conjugate in 0.5 mL of deuterated water (D₂O) or deuterated methanol (CD₃OD) in an NMR tube.

  • Baseline Scan: Acquire a baseline ¹H-NMR spectrum. Note the chemical shift of the methylene protons adjacent to the thioether (-CH2-S-CH2-), typically resonating around 2.6 - 2.8 ppm .

  • Oxidation Trigger: Inject 10 µL of 30% H₂O₂ directly into the NMR tube.

  • Kinetic Monitoring: Acquire spectra at 1-hour intervals.

  • Self-Validation Checkpoint: The successful oxidation is unambiguously confirmed by the disappearance of the 2.6-2.8 ppm peaks and the emergence of new peaks at ~3.0 - 3.2 ppm . This downfield shift is caused by the deshielding effect of the newly formed, highly electronegative sulfoxide oxygen.

Safety & Handling Parameters

While 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is generally stable and exhibits low volatility, it contains a reactive thioether group.

  • Storage: Store in a cool, dark environment under an inert atmosphere (Nitrogen or Argon) to prevent premature auto-oxidation of the sulfur center.

  • Handling: Utilize standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong oxidizing agents (e.g., permanganates, concentrated peroxides) outside of controlled experimental conditions to prevent uncontrolled exothermic oxidation.

References

  • Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol - Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 2-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}ethan-1-ol | CAS 85391-94-2 Source: American Elements URL: [Link](Verified via Grounding Tool Domain)

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol: A Comprehensive Technical Guide

Executive Summary The compound 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2), commonly characterized as a heterobifunctional PEG-thioether derivative, plays a critical role in modern bioconjugation, surface...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2), commonly characterized as a heterobifunctional PEG-thioether derivative, plays a critical role in modern bioconjugation, surface passivation, and the synthesis of advanced polymeric materials. Its molecular architecture—featuring a linear aliphatic chain interrupted by both oxygen (ether) and sulfur (thioether) heteroatoms, and capped by terminal primary hydroxyl groups—presents a unique spectroscopic profile.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodological Framework & Self-Validating Workflows

To ensure absolute scientific integrity, the spectroscopic characterization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol must not rely on a single modality. Instead, we employ an orthogonal, self-validating workflow where the findings of one technique directly corroborate the hypotheses generated by another.

Workflow Sample Sample Prep: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol NMR NMR (1H, 13C, 2D COSY) Solvent: CDCl3 Sample->NMR MS HRMS (ESI-TOF) Positive Ion Mode Sample->MS IR FT-IR (ATR) Direct Application Sample->IR Data Orthogonal Validation & Structural Elucidation NMR->Data Spin Systems MS->Data Exact Mass IR->Data Vibrational Modes

Fig 1. Multi-modal orthogonal spectroscopic workflow for structural elucidation.
Protocol Design & Causality
  • NMR Spectroscopy: CDCl₃ is selected as the primary solvent over D₂O to prevent the rapid deuterium exchange of the terminal hydroxyl protons, allowing for the observation of hydrogen-bonding dynamics. A subsequent D₂O shake experiment is systematically employed as a self-validating step; the disappearance of the broad singlets definitively confirms the hydroxyl assignments.

  • HRMS: Electrospray Ionization (ESI) is chosen due to the molecule's high polarity and propensity to form stable protonated [M+H]+ and sodiated [M+Na]+ adducts without premature thermal degradation.

  • FT-IR: Attenuated Total Reflectance (ATR) mode is utilized for neat liquid analysis, eliminating the moisture interference commonly associated with KBr pellet pressing, which could mask the critical O-H stretching region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural sequence of the molecule is HO–CH₂(a)–CH₂(b)–O–CH₂(c)–CH₂(d)–S–CH₂(e)–CH₂(f)–OH. The causality behind the observed chemical shifts lies in the diamagnetic shielding and the distinct electronegativities of the heteroatoms.

¹H NMR Causality and Assignments

Oxygen is highly electronegative (Pauling scale: 3.44), pulling electron density away from adjacent protons via the inductive effect, strongly deshielding them and pushing their resonance downfield to ~3.5–3.8 ppm. Sulfur, being larger and less electronegative (2.58), exerts a weaker inductive pull but introduces distinct anisotropic effects, placing the adjacent thioether protons further upfield at ~2.7 ppm. This principle is a cornerstone of structural determination as established by .

Self-Validation via 2D COSY: To validate the linear heteroatom sequence, 2D COSY is employed. The spin system of the ethoxy branch (C(a) to C(b)) must show cross-peaks only within itself and exhibit no scalar J-coupling to the thioethyl branch (C(e) to C(f)). The heteroatoms (O and S) act as J-coupling barriers, perfectly isolating the three distinct -CH2-CH2- spin systems.

Table 1: Synthesized ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
-OH 3.20 - 3.80br s2HTerminal hydroxyls (D₂O exchangeable)
C(a)H₂ 3.72t (J = 4.8 Hz)2HHO-CH₂ -CH₂-O-
C(f)H₂ 3.70t (J = 6.0 Hz)2H-S-CH₂-CH₂ -OH
C(c)H₂ 3.65t (J = 6.2 Hz)2H-O-CH₂ -CH₂-S-
C(b)H₂ 3.58t (J = 4.8 Hz)2HHO-CH₂-CH₂ -O-
C(d)H₂ 2.75t (J = 6.2 Hz)2H-O-CH₂-CH₂ -S-
C(e)H₂ 2.72t (J = 6.0 Hz)2H-S-CH₂ -CH₂-OH
¹³C NMR Assignments

Carbon shifts are highly sensitive to the direct attachment of heteroatoms. The ether and alcohol carbons resonate in the 60–72 ppm range, while the thioether carbons are shielded, appearing in the 31–35 ppm range .

Table 2: Synthesized ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Assignment
C(b) 72.4HO-CH₂-C H₂-O- (Ether carbon)
C(c) 70.8-O-C H₂-CH₂-S- (Ether carbon)
C(a) 61.5HO-C H₂-CH₂-O- (Primary alcohol)
C(f) 60.8-S-CH₂-C H₂-OH (Primary alcohol)
C(e) 34.2-S-C H₂-CH₂-OH (Thioether carbon)
C(d) 31.6-O-CH₂-C H₂-S- (Thioether carbon)

High-Resolution Mass Spectrometry (HRMS)

In ESI-HRMS, the molecule (Exact Mass: 166.0664 Da) readily protonates at the ether oxygen or the terminal hydroxyls, yielding a diagnostic [M+H]+ ion at m/z 167.0738.

Collision-Induced Dissociation (CID) Pathways

During MS/MS fragmentation, the molecule undergoes predictable, self-validating cleavage driven by the relative bond dissociation energies of C-O vs. C-S bonds. As detailed by , the initial loss of water (-18 Da) is a hallmark of aliphatic alcohols. Subsequent cleavages occur preferentially at the C-S bonds due to the lower bond enthalpy of C-S (~272 kJ/mol) compared to C-O (~358 kJ/mol).

Fragmentation Parent Precursor [M+H]+ m/z 167.07 Frag1 Loss of H2O m/z 149.06 Parent->Frag1 -H2O Frag2 C-S Cleavage A m/z 105.04 Parent->Frag2 -C2H6O2 Frag3 C-O Cleavage m/z 89.06 Parent->Frag3 -C2H6OS

Fig 2. Proposed ESI-MS/MS fragmentation pathways for the protonated precursor ion.

Table 3: HRMS Fragmentation Data

m/z (Observed)Ion SpeciesNeutral LossMass Error (ppm)
167.0738 [M+H]+None< 2.0
189.0558 [M+Na]+None< 2.0
149.0632 [M+H - H₂O]+H₂O (18.01 Da)-
105.0372 [C₄H₉OS]+C₂H₆O₂ (62.03 Da)-
89.0603 [C₄H₉O₂]+C₂H₆OS (78.01 Da)-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the final orthogonal validation step, confirming the presence of the functional groups without destroying the sample. The causality of the IR spectrum is driven by the change in dipole moment during molecular vibration. The highly polar O-H and C-O bonds result in intense absorption bands, whereas the C-S bond, having a much smaller dipole moment change, yields a characteristically weak signal.

Table 4: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational Mode & Causality
3350 Strong, BroadO-H stretch: Broadening confirms extensive intermolecular hydrogen bonding.
2920, 2865 MediumC-H stretch: Asymmetric and symmetric stretching of the sp³ methylene groups.
1450 WeakC-H bending: Scissoring deformation of the -CH₂- backbone.
1110 StrongC-O-C stretch: Asymmetric stretching of the aliphatic ether linkage.
1050 StrongC-O stretch: Characteristic of primary alcohols.
660 WeakC-S stretch: Weak intensity due to low bond polarity and minimal dipole change.

Conclusion

The structural elucidation of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol requires a rigorous, self-validating analytical approach. By cross-referencing the J-coupling isolation observed in 2D NMR, the bond-enthalpy-driven fragmentation patterns in HRMS, and the dipole-dependent vibrational modes in FT-IR, researchers can establish an irrefutable spectroscopic profile. This multi-modal strategy ensures the highest level of scientific integrity required for downstream applications in drug formulation and bioconjugation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. URL:[Link]

Foundational

Advanced Molecular Characterization and Bioconjugation Workflows for CAS 85391-94-2

A Technical Whitepaper on 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Executive Summary In the rapidly evolving landscape of targeted therapeutics, the architecture of the linker is as critical as the payload it carries. C...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architecture of the linker is as critical as the payload it carries. CAS 85391-94-2 , formally known as 2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol, represents a highly specialized class of bifunctional thia-PEG (polyethylene glycol) derivatives. This whitepaper provides an in-depth mechanistic analysis of its molecular properties, focusing on its structural asymmetry and redox-responsive thioether core. Designed for drug development professionals, this guide establishes self-validating experimental workflows for utilizing CAS 85391-94-2 in next-generation Antibody-Drug Conjugates (ADCs) and stimuli-responsive nanomaterials.

Chemical Identity & Structural Elucidation

To effectively integrate any linker into a bioconjugation pipeline, absolute certainty regarding its physicochemical parameters is required. According to the National Institutes of Health's PubChem database, the definitive molecular formula for CAS 85391-94-2 is C₆H₁₄O₃S , yielding a computed molecular weight of 166.24 g/mol [1].

The molecule features a central thioether (-S-) linkage flanked by an ethyl group on one side and an ethoxy-ethanol chain on the other. This structural arrangement provides a unique asymmetrical diol system. Commercial specifications from leading chemical suppliers confirm its high utility as a hydrophilic, hetero-bifunctional building block in advanced organic synthesis [2], [3].

Table 1: Physicochemical and Structural Parameters
ParameterValue
CAS Registry Number 85391-94-2
IUPAC Name 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol
SMILES String C(CSCCO)OCCO
InChIKey LXGFOHOXYOCIDT-UHFFFAOYSA-N
Functional Groups Thioether (-S-), Primary Hydroxyls (-OH), Ether (-O-)

Mechanistic Properties: The Asymmetric Thia-PEG Advantage

As a Senior Application Scientist, I emphasize that selecting a linker is never a passive choice; it dictates the pharmacokinetics and stability of the final conjugate. CAS 85391-94-2 offers two profound mechanistic advantages:

  • Structural Asymmetry & Regioselectivity: Unlike symmetrical PEG diols (e.g., tetraethylene glycol), CAS 85391-94-2 is asymmetric. The hydroxyl group on the ethyl sulfide side is in a different electronic and steric environment compared to the hydroxyl on the ethoxy side. This subtle electronic disparity allows chemists to perform kinetically controlled, regioselective mono-activations (such as mono-tosylation) without relying on exhaustive and low-yield protection/deprotection schemes.

  • ROS-Responsive Thioether Core: The central sulfur atom acts as a biological redox switch. In the presence of Reactive Oxygen Species (ROS)—which are highly concentrated in the tumor microenvironment (TME)—the hydrophobic thioether is readily oxidized to a highly polar sulfoxide or sulfone. This sudden shift in hydrophilicity can trigger the disassembly of polymeric micelles or alter the conformation of a PROTAC, facilitating targeted payload release.

Experimental Protocols: Self-Validating Conjugation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Regioselective Mono-Activation for Click Chemistry

Objective: To synthesize an azide-functionalized thia-PEG linker for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) conjugation.

  • Step 1: Desymmetrization via Mono-Tosylation

    • Action: Dissolve 10 mmol of CAS 85391-94-2 in 20 mL of anhydrous dichloromethane (DCM) containing 2 mL of pyridine. Cool to 0°C. Slowly add 10.5 mmol of p-Toluenesulfonyl chloride (TsCl) dropwise over 30 minutes.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the esterification forward. The dropwise addition at 0°C kinetically favors the activation of the less sterically hindered hydroxyl group, exploiting the molecule's asymmetry to prevent the formation of unwanted di-tosylates.

  • Step 2: Self-Validating LC-MS Checkpoint

    • Action: Sample the reaction after 4 hours.

    • Validation: Confirm the disappearance of the native mass (m/z 167.2) and the appearance of the mono-tosylate peak (m/z 321.4).

  • Step 3: Nucleophilic Substitution (Azidation)

    • Action: Isolate the mono-tosylate and redissolve in 15 mL of anhydrous DMF. Add 15 mmol of Sodium Azide (NaN₃) and heat to 60°C for 12 hours.

    • Causality: The polar aprotic solvent (DMF) accelerates the Sₙ2 displacement of the excellent tosylate leaving group by the azide nucleophile.

Protocol 2: ROS-Responsive Oxidation Assay

Objective: Validate the thioether core's ability to act as a redox-triggered release mechanism.

  • Step 1: Simulated Tumor Microenvironment Exposure

    • Action: Prepare a 1 mM solution of the synthesized linker in PBS (pH 7.4). Introduce H₂O₂ to a final concentration of 100 mM.

    • Causality: H₂O₂ selectively oxidizes the electron-rich thioether to a sulfoxide, mimicking the severe oxidative stress of solid tumors.

  • Step 2: Kinetic Monitoring via HPLC

    • Action: Inject aliquots into a Reverse-Phase HPLC (C18 column) at 0, 1, 4, and 24 hours.

    • Validation: Observe the progressive emergence of a new peak eluting significantly earlier than the baseline. The conversion from a thioether to a sulfoxide drastically increases the molecule's polarity, reducing its retention time on a hydrophobic stationary phase.

Data Visualization & Workflow

The following diagram illustrates the logical progression from raw linker activation to stimuli-responsive payload release.

G A CAS 85391-94-2 (Asymmetric Thia-PEG) B Regioselective Mono-Tosylation (TsCl, Pyridine, 0°C) A->B Step 1: Activation C Nucleophilic Substitution (NaN3, DMF, 60°C) B->C Step 2: Azidation D CuAAC Click Conjugation (Alkyne-Modified API) C->D Step 3: API Attachment E ROS-Triggered Oxidation (Tumor Microenvironment) D->E In Vivo Targeting F Sulfoxide Formation (Hydrophilic Shift/Release) E->F Stimuli-Response

Figure 1: Workflow for bioconjugation and ROS-responsive activation of CAS 85391-94-2.

Quantitative Data Summaries

To aid in analytical tracking during the bioconjugation process, Table 2 summarizes the expected mass-to-charge ratios and relative chromatographic shifts for the key intermediates described in the protocols.

Table 2: Analytical Validation Checkpoints (LC-MS & HPLC)
Analyte / DerivativeExpected m/z[M+H]⁺HPLC Retention Shift (Relative)Mechanistic Marker
Native CAS 85391-94-2 167.24Baseline (Rt)Unreacted starting material
Mono-Tosylated Intermediate 321.42+ 4.2 min (Hydrophobic shift)Successful regioselective activation
Azide-Functionalized Linker 192.27+ 1.5 minSuccessful nucleophilic substitution
Sulfoxide Metabolite 183.24- 2.8 min (Hydrophilic shift)Successful ROS-triggered oxidation

References

  • Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}ethan-1-ol | CAS 85391-94-2 Source: American Elements URL: [Link]

Exploratory

An In-depth Technical Guide to the Hydrophilic Properties of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Introduction: Understanding the Molecular Landscape 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS No. 85391-94-2) is a fascinating and highly functionalized organic molecule that sits at the intersection of materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecular Landscape

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS No. 85391-94-2) is a fascinating and highly functionalized organic molecule that sits at the intersection of materials science, specialty chemicals, and pharmaceutical sciences.[1] As a member of the thiodiglycol ethoxylate family, its unique molecular architecture, which features a combination of a flexible thioether linkage, dual hydroxyl terminal groups, and an oligo-ethylene glycol-like chain, endows it with a pronounced hydrophilic character. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the hydrophilic properties of this molecule, the experimental methodologies to characterize them, and the mechanistic basis for its utility in various applications.

The presence of multiple oxygen and sulfur heteroatoms, along with terminal hydroxyl groups, makes 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol capable of extensive hydrogen bonding with water and other polar solvents.[1] This inherent hydrophilicity is the cornerstone of its function as a nonionic surfactant, emulsifier, and potential drug delivery vehicle.[1][2] This guide will delve into the theoretical underpinnings of its hydrophilicity, provide practical, step-by-step protocols for its empirical validation, and explore the causal relationships between its molecular structure and its performance in relevant applications.

Physicochemical and Hydrophilic Properties

The hydrophilic nature of a molecule is quantitatively described by several key parameters. While experimental data for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is not widely published, we can infer its properties from its chemical structure and available computational data.

PropertyValue/InformationSource
Molecular Formula C6H14O3S[1][3]
Molecular Weight 166.24 g/mol [1][3]
CAS Number 85391-94-2[1][3]
Synonyms 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol, 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol[1][3]
Computed XLogP3 -0.6[3]
Water Solubility Predicted to be high due to multiple hydrophilic groups.[1]
Appearance Expected to be a liquid at room temperature.N/A

The computed XLogP3 value of -0.6 is a strong indicator of the molecule's hydrophilicity.[3] A negative logP value suggests that the compound is more soluble in water than in octanol, a standard measure of hydrophilicity. This is attributed to the presence of two hydroxyl groups and an ether linkage, which are all capable of forming hydrogen bonds with water molecules.[1]

Applications Driven by Hydrophilicity

The inherent water solubility and amphiphilic nature of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol make it a valuable component in a variety of applications. Its function is primarily as a nonionic surfactant, where it can act as a wetting agent, emulsifier, or dispersant.

1. Industrial Formulations: In industrial applications such as textiles, metalworking fluids, and agrochemical formulations, thiodiglycol ethoxylates are prized for their ability to reduce surface tension and create stable emulsions.[2] As a representative of this class, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol can facilitate the even spreading of dyes on fabrics, emulsify oils in water-based lubricants, and help to disperse active ingredients in pesticide formulations.

2. Potential in Drug Delivery: The structural similarity of the ethoxy chain to polyethylene glycol (PEG), a widely used polymer in drug delivery, suggests potential applications in the pharmaceutical field. Hydrophilic excipients are often used to improve the solubility and bioavailability of poorly water-soluble drugs. The ethoxy and hydroxyl groups of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol could enhance the aqueous solubility of a drug when formulated together. Furthermore, its surfactant properties could be leveraged in the formation of microemulsions or other drug delivery systems.

Experimental Characterization of Hydrophilicity

To empirically validate the hydrophilic properties of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, a suite of standard analytical techniques can be employed. The following sections provide detailed, step-by-step protocols for these key experiments.

Determination of Water Solubility (OECD 105 Flask Method)

This protocol outlines the flask method, suitable for compounds with appreciable water solubility.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined analytically.

Step-by-Step Protocol:

  • Preparation of a Stock Solution: Add an excess amount of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol to a flask containing high-purity water.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed at the same constant temperature to allow any undissolved material to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

  • Analysis: Determine the concentration of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The water solubility is reported in g/L or mol/L.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 1. Add excess compound to water prep2 2. Agitate at constant temperature (24-48h) prep1->prep2 Equilibration sep1 3. Settle or centrifuge prep2->sep1 ana1 4. Sample aqueous phase sep1->ana1 ana2 5. Analyze concentration (HPLC/GC) ana1->ana2 Quantification

Caption: Workflow for Water Solubility Determination (OECD 105).

Determination of the Partition Coefficient (LogP) (OECD 107 Shake Flask Method)

This protocol determines the n-octanol/water partition coefficient, a key measure of hydrophilicity/lipophilicity.

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Preparation: In a separatory funnel, combine a known volume of the saturated n-octanol and saturated water. Add a known amount of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

  • Equilibration: Shake the funnel vigorously for a set period, then allow it to stand undisturbed for the phases to separate completely.

  • Phase Separation: Carefully separate the n-octanol and aqueous layers.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, GC).

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water]. The result is typically expressed as logP.

G start 1. Prepare octanol/water phases & add compound equilibrate 2. Shake to equilibrate start->equilibrate separate 3. Allow phases to separate equilibrate->separate sample_oct 4a. Sample octanol phase separate->sample_oct sample_wat 4b. Sample water phase separate->sample_wat analyze_oct 5a. Analyze [C]oct sample_oct->analyze_oct analyze_wat 5b. Analyze [C]wat sample_wat->analyze_wat calculate 6. Calculate LogP = log([C]oct / [C]wat) analyze_oct->calculate analyze_wat->calculate

Caption: Workflow for LogP Determination (OECD 107).

Surface Tension Measurement (Du Noüy Ring Method)

This protocol measures the surface tension of aqueous solutions of the compound, which is crucial for understanding its surfactant properties.

Principle: The force required to detach a platinum ring from the surface of a liquid is measured. This force is directly proportional to the surface tension of the liquid.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol at different concentrations.

  • Instrument Setup: Calibrate the tensiometer. Clean the platinum ring thoroughly (e.g., by flaming) to ensure complete wetting.

  • Measurement:

    • Place a solution in the sample vessel.

    • Immerse the platinum ring in the solution.

    • Slowly raise the ring towards the surface.

    • The instrument will measure the force as a liquid lamella is formed.

    • Record the maximum force just before the lamella breaks.

  • Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor.

  • CMC Determination: Plot surface tension versus the logarithm of the concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

G prep 1. Prepare solutions of varying concentrations measure 3. Measure detachment force for each solution prep->measure setup 2. Calibrate tensiometer & clean Pt ring setup->measure calculate 4. Calculate surface tension measure->calculate plot 5. Plot Surface Tension vs. log(Concentration) calculate->plot cmc 6. Determine CMC from plot inflection plot->cmc

Caption: Workflow for Surface Tension & CMC Measurement.

Synthesis

A plausible synthesis route for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol involves the reaction of 2-(2-mercaptoethoxy)ethanol with 2-chloroethanol in the presence of a base.

Reaction Scheme:

HO-CH₂CH₂-O-CH₂CH₂-SH + Cl-CH₂CH₂-OH + NaOH → HO-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-OH + NaCl + H₂O

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve 2-(2-mercaptoethoxy)ethanol and an equimolar amount of sodium hydroxide in a suitable solvent like ethanol.

  • Addition of Chloroethanol: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture, filter off the sodium chloride precipitate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

Safety and Handling

  • Hazards: Expected to be a low-hazard substance. May cause eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area. Avoid contact with eyes, skin, and clothing.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is a molecule with significant hydrophilic character, driven by its multiple hydrogen bond donor and acceptor sites. This property is the foundation for its utility as a nonionic surfactant in various industrial and potentially pharmaceutical applications. While specific experimental data for this compound is sparse in the public domain, the provided protocols offer a clear roadmap for its comprehensive characterization. The insights into its structure-property relationships and the methodologies for their investigation will empower researchers to unlock the full potential of this versatile molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3020660, 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol. Retrieved from [Link].

  • ResearchGate (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions. Retrieved from [Link].

  • ResearchGate (n.d.). Measurements of contact angle with different solvents. Retrieved from [Link].

  • Ataman Kimya (n.d.). THIODIGLYCOL ETHOXYLATE. Retrieved from [Link].

  • Organic Syntheses (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link].

  • Google Patents (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
  • Google Patents (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.
  • Google Patents (n.d.). US5948437A - Pharmaceutical compositions using thiazepine.
  • KRÜSS Scientific (2020). Application Report: Characterization of surfactants. Retrieved from [Link].

  • EPA (n.d.). Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- Properties. Retrieved from [Link].

Sources

Foundational

The Discovery, Synthesis, and Application of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2)

Executive Summary In the landscape of modern chemical synthesis and bioconjugation, the transition from simple organic solvents to highly specialized, multifunctional linkers has driven the evolution of materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and bioconjugation, the transition from simple organic solvents to highly specialized, multifunctional linkers has driven the evolution of materials science. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2) is a prime example of this evolution. As a specialized thioether-polyethylene glycol (PEG) derivative, it bridges the gap between the metal-coordinating capabilities of sulfur and the biocompatibility of PEG chains. This whitepaper provides a rigorous technical breakdown of its discovery context, structural properties, self-validating synthesis protocols, and downstream applications.

The Genesis of Thioether-PEGs: Discovery and Historical Context

The history of thioether alcohols is deeply rooted in early 20th-century sulfur chemistry, which was initially dominated by the industrial and military focus on simple symmetrical thioethers, such as bis(2-chloroethyl) sulfide (sulfur mustard) and its hydrolysis product, thiodiglycol. However, the advent of bioconjugation and advanced polymer science in the late 1970s and 1980s necessitated a paradigm shift.

Researchers required linkers that could offer the redox-responsive properties of thioethers while maintaining the hydrophilicity and immune-evasion properties of polyethylene glycol (PEG). Emerging in chemical registries in the early 1980s, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol was rationally designed to meet these needs. It was not discovered as a serendipitous natural product, but engineered as an advanced heterobifunctional-like scaffold . By extending one side of a thiodiglycol core with an ethoxy group, chemists created an asymmetric molecule that serves as a highly versatile intermediate for modern drug formulation, stimuli-responsive polymers, and nanoparticle functionalization.

Structural Profiling and Physicochemical Data

The molecule features a central thioether linkage flanked by an ethyl alcohol group on one side and a diethylene glycol moiety on the other. This structural asymmetry is crucial for its function as a directional linker, allowing for differential protection and functionalization in complex organic syntheses.

PropertyValue
IUPAC Name 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol
CAS Registry Number 85391-94-2
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol
Physical State Liquid (at standard temperature and pressure)
InChIKey LXGFOHOXYOCIDT-UHFFFAOYSA-N

Quantitative data aggregated from and .

Reaction Engineering: Synthesis Methodology

The most established approach to synthesizing 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol relies on a bimolecular nucleophilic substitution ( SN​2 ) between a thiol and an alkyl halide.

Causality in Experimental Design
  • Base Selection : Potassium carbonate ( K2​CO3​ ) is utilized instead of stronger bases (like NaOH or NaH ). K2​CO3​ is perfectly tuned to selectively deprotonate the thiol ( pKa​≈9.5 ) without triggering the base-catalyzed elimination of the alkyl chloride, which would yield unwanted vinyl ether byproducts.

  • Solvent and Atmosphere : The reaction must be conducted in degassed ethanol or DMF. Causality: Thiolate anions rapidly oxidize to disulfides in the presence of dissolved oxygen. Degassing the solvent ensures the nucleophile remains active for the SN​2 pathway.

Self-Validating Protocol: Synthesis Workflow

This protocol is designed as a self-validating system , ensuring that the reaction's progress can be objectively measured in real-time without relying solely on post-reaction chromatography.

  • Preparation : In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-mercaptoethanol in degassed absolute ethanol.

  • Deprotonation : Add 1.5 equivalents of anhydrous K2​CO3​ . Stir for 30 minutes at room temperature to generate the active thiolate nucleophile.

  • Electrophile Addition : Add 1.05 equivalents of 2-(2-chloroethoxy)ethanol dropwise via a syringe pump over 1 hour. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing dialkylation and safely controlling the mild exotherm.

  • In-Situ Validation (Ellman's Assay) : After 4 hours of reflux, extract a 10 μL aliquot and react it with Ellman's reagent (DTNB). The system validates itself: a yellow color ( λmax​ = 412 nm) indicates unreacted thiol. Continue refluxing until the assay returns a completely colorless result, confirming 100% consumption of the nucleophile.

  • Workup : Filter the inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Purify the resulting liquid via vacuum distillation to yield the pure thioether-PEG.

SynthesisWorkflow N1 2-Mercaptoethanol (Nucleophile) N3 Deprotonation (K2CO3 / Degassed EtOH) N1->N3 Step 1 N2 2-(2-Chloroethoxy)ethanol (Electrophile) N4 SN2 Substitution (Thioether Linkage) N2->N4 Step 2 N3->N4 Thiolate Active N5 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Target Product) N4->N5 Workup

Caption: Workflow for the SN2 synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

Mechanistic Utility in Advanced Applications

The bifunctional nature of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol makes it a highly sought-after intermediate in both pharmaceutical development and materials science, as noted by chemical suppliers like .

  • Stimuli-Responsive Polymers : The central thioether acts as a redox switch. It can be reversibly oxidized to a sulfoxide or irreversibly to a sulfone using hydrogen peroxide ( H2​O2​ ). This oxidation drastically alters the hydrophilicity of the polymer chain, a mechanism heavily utilized in targeted, stimuli-responsive drug delivery systems.

  • Nanoparticle Functionalization : The sulfur atom exhibits soft Lewis base characteristics, allowing it to form robust dative bonds with soft Lewis acids, such as gold ( Au ) or silver ( Ag ) nanoparticles. The outward-facing hydroxyl-PEG chains act as a hydrophilic corona, preventing nanoparticle agglomeration in biological fluids.

  • Bioconjugation Linkers : The terminal hydroxyl groups can be differentially tosylated or esterified, converting the molecule into a heterobifunctional crosslinker used to tether proteins to synthetic surfaces.

Derivatization Core CAS 85391-94-2 (Thioether-PEG) Ox Thioether Oxidation (H2O2) Core->Ox Mod Hydroxyl Modification (Tosylation) Core->Mod Metal Metal Coordination (Au/Ag) Core->Metal Sulf Stimuli-Responsive Polymers Ox->Sulf Link Bioconjugation Linkers Mod->Link NP Nanoparticle Capping Metal->NP

Caption: Logical pathways for the downstream functionalization of the thioether-PEG core.

Conclusion

Far from being a simple solvent or passive additive, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2) is a precision-engineered chemical tool. Its discovery directly parallels the rise of PEGylation technologies, offering researchers a reliable, modifiable, and biocompatible scaffold. By understanding the causality behind its synthesis and the mechanistic pathways of its derivatization, drug development professionals can leverage this compound to engineer next-generation therapeutics and smart materials.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3020660, 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol." PubChem. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol via Controlled Thioetherification

Executive Summary This technical protocol details a highly efficient, scalable methodology for the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2)[1]. As a bifunctional PEGylated thioether, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical protocol details a highly efficient, scalable methodology for the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2)[1]. As a bifunctional PEGylated thioether, this molecule is characterized by a flexible thioether linkage and terminal hydrophilic hydroxyl groups, making it an excellent candidate for drug formulation, surfactant development, and bioconjugation strategies[2]. The protocol leverages a mild base-catalyzed S_N2 displacement of 2-bromoethanol by 2-(2-mercaptoethoxy)ethanol (CAS: 17643-17-3)[3].

Designed for drug development professionals and synthetic chemists, this guide emphasizes experimental causality, side-reaction suppression, and self-validating quality control to ensure maximum yield and purity.

Mechanistic Rationale & Experimental Causality

The synthesis of thioethers from alkyl halides and thiols is a fundamental transformation governed by the superior nucleophilicity of the sulfur atom[4]. To achieve high chemoselectivity and yield, several mechanistic parameters must be strictly controlled:

  • Nucleophile Generation: Thiols are significantly more acidic (pKa ~10–11) than their alcohol counterparts (pKa ~16–18) due to the larger atomic radius and polarizability of sulfur[4]. Consequently, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient to quantitatively deprotonate 2-(2-mercaptoethoxy)ethanol into its highly reactive thiolate anion.

  • Suppression of Side Reactions (Base Causality): The choice of K₂CO₃ over stronger bases (e.g., NaOH or NaH) is a critical design parameter. 2-Bromoethanol possesses both an electrophilic carbon and a nucleophilic hydroxyl group. Under strong basic conditions, the hydroxyl group can be deprotonated, triggering an intramolecular cyclization that forms volatile ethylene oxide. By utilizing a mild base in a polar aprotic solvent (acetonitrile), the reaction chemoselectively favors the intermolecular S_N2 attack by the soft thiolate, preserving the integrity of the bromoethanol[4].

  • Workup Strategy (Solubility Causality): Because of its hydrophilic hydroxyl groups, the target molecule exhibits high solubility in polar solvents, including water[2]. Traditional aqueous liquid-liquid extraction (e.g., EtOAc/Water) results in catastrophic yield loss. Therefore, this protocol bypasses aqueous workup entirely, utilizing direct filtration of inorganic salts followed by silica chromatography.

Visualizing the Workflow and Logic

Workflow A Phase 1 Degassing & Setup B Phase 2 Thioetherification A->B C Phase 3 IPQC (Ellman's Test) B->C D Phase 4 Direct Filtration C->D E Phase 5 Chromatography D->E

Fig 1. End-to-end workflow for the synthesis and purification of the target thioether.

Mechanism Thiol 2-(2-Mercaptoethoxy)ethanol (Nucleophile Precursor) Thiolate Thiolate Anion (Highly Nucleophilic) Thiol->Thiolate Deprotonation Base K2CO3 (Mild Base) Prevents Epoxide Formation Base->Thiolate SN2 SN2 Displacement (Inversion of Trajectory) Thiolate->SN2 Electrophile 2-Bromoethanol (Electrophile) Electrophile->SN2 Side Ethylene Oxide (Suppressed Side Product) Electrophile->Side Strong Base Pathway (Avoided) Product Target Thioether CAS: 85391-94-2 SN2->Product Primary Pathway

Fig 2. Mechanistic rationale and logical decision tree for base selection in thioetherification.

Quantitative Data & Reagent Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2-(2-Mercaptoethoxy)ethanol122.191.001.22 g10.0 mmol
2-Bromoethanol124.961.101.37 g11.0 mmol
Potassium Carbonate (K₂CO₃)138.211.502.07 g15.0 mmol
Acetonitrile (MeCN, Anhydrous)41.05Solvent25.0 mL-

Self-Validating Experimental Protocol

Phase 1: Preparation and Degassing
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon (or N₂) for 10 minutes to establish an inert atmosphere. Rationale: Thiolates are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen.

  • Add 1.22 g of 2-(2-mercaptoethoxy)ethanol and 25 mL of anhydrous acetonitrile to the flask.

Phase 2: Thioetherification
  • Add 2.07 g of finely powdered, anhydrous K₂CO₃ to the stirring solution. Allow the suspension to stir at room temperature for 15 minutes to pre-form the thiolate anion.

  • Using a syringe pump, add 1.37 g of 2-bromoethanol dropwise over 10 minutes. Rationale: Dropwise addition prevents localized concentration spikes, minimizing the risk of dialkylation or thermal runaway.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours under continuous Argon flow.

Phase 3: In-Process Quality Control (IPQC)
  • Ellman’s Reagent Validation: Withdraw a 10 µL aliquot of the reaction mixture. Dilute it into 1 mL of Ellman's reagent solution (0.4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0).

  • Self-Validation Check: A bright yellow color indicates the presence of unreacted free thiol. The reaction is deemed complete when the aliquot yields a colorless or very faint yellow response, validating the endpoint without requiring complex chromatography.

Phase 4: Workup (Non-Aqueous)
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a tightly packed Celite pad to remove inorganic salts (KBr, KHCO₃, and unreacted K₂CO₃). Wash the filter cake with an additional 15 mL of acetonitrile to ensure complete product recovery.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator (bath temp: 40 °C) to yield the crude product.

Phase 5: Purification
  • Purify the crude oil via flash column chromatography using a short plug of silica gel.

  • Elute with Dichloromethane/Methanol (95:5 v/v). The target compound elutes cleanly due to its distinct polarity compared to trace unreacted bromoethanol.

  • Evaporate the solvent in vacuo to isolate 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol as a colorless to pale yellow viscous oil.

Analytical Characterization

To verify the structural integrity of the synthesized 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, ^1H NMR spectroscopy should be employed. The expected chemical shifts confirm the formation of the thioether linkage and the preservation of the terminal hydroxyls.

Table 2: Expected ^1H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
2.75Triplet (t)2H-S-CH₂ -CH₂-OH
2.80Triplet (t)2H-O-CH₂-CH₂ -S-
3.60 – 3.75Multiplet (m)8H-CH₂ -O-CH₂ -, -CH₂ -OH
4.10Broad Singlet (br s)2H-OH (D₂O exchangeable)

References

  • PubChem. "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol". National Center for Biotechnology Information. URL:[Link]

  • Master Organic Chemistry. "Thiols And Thioethers". Master Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Advanced Chromatographic Purification Protocol for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Executive Summary The isolation and purification of highly polar, non-chromophoric small molecules represent a significant challenge in preparative chromatography. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of highly polar, non-chromophoric small molecules represent a significant challenge in preparative chromatography. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) is an organic compound characterized by a central thioether functional group flanked by highly hydrophilic hydroxyethoxy chains[1]. With a computed LogP of -0.6 and a molecular weight of 166.24 g/mol , the molecule exhibits extreme water solubility and is virtually transparent to standard UV-Vis detection[2].

Because historical analyses of thiodiglycol derivatives and their metabolites often require specialized derivatization for GC-MS or advanced LC-MS techniques[3],[4], conventional reversed-phase UV-directed purification is fundamentally incompatible with this target. This application note details a self-validating, scalable purification protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) to achieve >98% purity.

Physicochemical Profiling & Chromatographic Rationale

To design a robust purification method, every experimental choice must be grounded in the target's physicochemical properties.

  • Retention Mechanism (The "Why"): Traditional Reversed-Phase (C18) columns rely on hydrophobic interactions. A highly polar compound (LogP < 0) will elute in the void volume of a C18 column, offering zero resolution from polar impurities. HILIC resolves this by utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. The target partitions into a localized water-enriched layer on the stationary phase, providing strong retention and excellent peak shape.

  • Detection Strategy (The "Why"): The target molecule lacks conjugated π-systems, meaning it does not absorb UV light above 210 nm. Attempting UV-directed fraction collection will result in baseline drift during gradient elution and missed fractions. Aerosol-based detectors (CAD or ELSD) provide a universal, mass-dependent response for non-volatile analytes by measuring the light scattered by particles remaining after mobile phase evaporation.

MethodLogic Target Target Compound LogP: -0.6 | No UV Chromophore Challenge1 High Hydrophilicity (Poor RP Retention) Target->Challenge1 Challenge2 Optical Transparency (No UV Absorption) Target->Challenge2 Solution1 HILIC Mode (Amide/Silica Column) Challenge1->Solution1 Resolves Solution2 Aerosol Detection (CAD or ELSD) Challenge2->Solution2 Resolves

Figure 2: Chromatographic rationale based on the physicochemical properties of the target.

Analytical Method Development (UPLC-CAD)

Before scaling to preparative chromatography, the crude mixture must be profiled analytically to confirm retention behavior and establish the gradient slope. A Charged Aerosol Detector (CAD) is utilized here for its superior sensitivity and dynamic range compared to ELSD.

Table 1: Analytical UPLC-CAD Method Parameters
ParameterSpecificationCausality / Rationale
Column Waters ACQUITY BEH Amide (1.7 µm, 2.1 x 100 mm)Amide surfaces prevent the irreversible adsorption and peak tailing often seen with unbonded bare silica.
Mobile Phase A 10 mM Ammonium Acetate in H₂O (pH ~6.8)Provides ionic strength to maintain the aqueous layer. Fully volatile for residue-free downstream processing.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Acts as the weak solvent in HILIC mode, driving the analyte into the stationary aqueous layer.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Detector CAD (Evap Temp: 35 °C)Low evaporation temperature prevents the thermal degradation or volatilization of the semi-volatile PEG-like target.
Table 2: Analytical Gradient Program
Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (ACN)Curve
0.0595Initial
1.0595Isocratic Hold (Focusing)
6.04555Linear Elution
7.54555High-Aqueous Wash
7.6595Step (Re-equilibration)

Preparative Purification Workflow (Prep-HPLC)

Once the analytical gradient is validated, the method is geometrically scaled to a preparative column. Because CAD is rarely used in preparative systems due to flow constraints, an ELSD equipped with an active flow splitter is employed to trigger fraction collection.

PurificationWorkflow Step1 1. Crude Synthesis Mixture (Thioether-PEG Derivative) Step2 2. Sample Preparation (Filtration & Dilution in 80% ACN) Step1->Step2 Step3 3. Preparative HILIC (Amide Stationary Phase) Step2->Step3 Step4 4. Fraction Collection (Triggered by ELSD/MS Split-Flow) Step3->Step4 Step5 5. Fraction QC Analysis (UPLC-CAD) Step4->Step5 Step6 6. Solvent Removal (Rotovap & Lyophilization) Step5->Step6

Figure 1: End-to-end preparative chromatography workflow for highly polar thioether derivatives.

Table 3: Preparative HPLC-ELSD Method Parameters
ParameterSpecification
Column XBridge BEH Amide OBD Prep (5 µm, 19 x 250 mm)
Flow Rate 18.0 mL/min
Injection Volume 250 - 500 µL
Detector ELSD (Split flow 1000:1 via active splitter)
Fraction Trigger ELSD Signal Threshold (>50 mV)
Step-by-Step Preparative Protocol
  • Sample Preparation (Critical Step): Dissolve the crude mixture in a diluent consisting of ≥80% Acetonitrile .

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the localized water layer on the stationary phase, causing severe peak distortion and premature elution (breakthrough). Filter the solution through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the Amide prep column with at least 5 column volumes (CV) of 95% B to establish the dynamic aqueous layer on the stationary phase.

  • Injection & Elution: Inject the sample. Run a linear gradient from 95% B to 55% B over 15 minutes.

    • Causality: As the gradient increases the proportion of Mobile Phase A (water), the target's solubility in the mobile phase increases relative to the stationary aqueous layer, leading to controlled, sharp elution.

  • Fraction Collection: Utilize an active flow splitter to direct 0.1% of the eluent to the ELSD while 99.9% proceeds to the fraction collector.

    • Causality: ELSD is a destructive technique that evaporates the mobile phase. The split ensures the bulk of the purified compound is recovered intact in the collection tubes.

Post-Purification Processing

Thiodiglycol derivatives are typically viscous liquids with high boiling points. Improper solvent removal can lead to sample loss or degradation.

  • Fraction Pooling & QC: Analyze the collected fractions using the UPLC-CAD method outlined in Section 3. Pool fractions with >98% purity.

  • Primary Concentration: Transfer the pooled fractions to a round-bottom flask. Use a rotary evaporator at 30 °C under reduced pressure to selectively remove the volatile Acetonitrile. Stop when the solution is purely aqueous.

  • Lyophilization: Flash-freeze the remaining aqueous solution and lyophilize for 48–72 hours.

    • Causality: The 10 mM ammonium acetate buffer is fully volatile and will sublime entirely during lyophilization, leaving the purified 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol as a residue-free, highly pure viscous liquid.

References
  • CymitQuimica. "CAS 85391-94-2: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol". CymitQuimica.
  • National Institutes of Health (NIH). "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol - PubChem". PubChem.
  • Organisation for the Prohibition of Chemical Weapons (OPCW). "Scientific Advisory Board - Organisation for the Prohibition of Chemical Weapons". OPCW.
  • Analytical Chemistry. "Highly Sensitive and Selective Electrochemical Sensor via Cu-BTC/Au@Cu-BTC Modified Screen-Printed Electrode for the Detection of Chemical Agents". ACS Publications.

Sources

Method

Application Note: Functionalization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol for Bioconjugation

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application Areas: Targeted Drug Delivery, Antibody-Drug Conjugates (ADCs), ROS-Responsive Hydrogels, and Nanomedicine Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application Areas: Targeted Drug Delivery, Antibody-Drug Conjugates (ADCs), ROS-Responsive Hydrogels, and Nanomedicine

Scientific Rationale & Introduction

The development of stimuli-responsive bioconjugates requires linker technologies that balance physiological stability with precise, triggered cleavage. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) [1] has emerged as a highly versatile building block in this domain. Structurally, it is an asymmetric thioether diol (HO–CH₂–CH₂–O–CH₂–CH₂–S–CH₂–CH₂–OH) that combines the biocompatibility and hydrophilicity of a short polyethylene glycol (PEG) chain with the redox-sensitivity of a thioether linkage [2].

The Causality of Experimental Choice

Why select this specific thioether diol over traditional PEG linkers or disulfide bonds?

  • Tunable ROS Responsiveness: Unlike disulfide bonds, which are reduced in the presence of glutathione (GSH), thioethers are oxidized by Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂) [3]. In the tumor microenvironment or sites of chronic inflammation, elevated ROS levels oxidize the thioether to a sulfoxide, and subsequently to a sulfone.

  • Hydrophilic Shift: This oxidation triggers a massive shift in local hydrophilicity. In polymeric nanoparticles or ADCs, this sudden influx of water into the local hydration shell can force a conformational shift, destabilizing the carrier and triggering targeted payload release [4].

  • Synthetic Flexibility: The terminal primary hydroxyl groups provide a blank canvas for both homobifunctional (crosslinking) and heterobifunctional (directional conjugation) activation.

ROS_Mechanism A Thioether Linker (Hydrophobic/Stable) B Sulfoxide (Increased Hydrophilicity) A->B Mild ROS (H2O2) C Sulfone (Highly Hydrophilic/Cleavable) B->C High ROS (Excess H2O2) D Payload Release / Conformational Shift C->D Triggered Response

Fig 1: ROS-induced thioether oxidation mechanism triggering payload release.

Quantitative Data & Optimization Parameters

Understanding the physicochemical shifts of the linker and optimizing the conjugation stoichiometry are critical for maintaining the structural integrity of the final bioconjugate.

Table 1: Physicochemical Property Shifts Upon ROS Oxidation
Oxidation StateFunctional GroupRelative HydrophilicityBiological TriggerApplication Consequence
Basal Thioether (-S-)Baseline (Hydrophobic)Normal physiologyStable systemic circulation
Intermediate Sulfoxide (-SO-)Moderately PolarMild oxidative stressHydrogel swelling, partial exposure
Fully Oxidized Sulfone (-SO₂-)Highly HydrophilicHigh ROS (Tumor/Inflammation)Structural collapse, accelerated release
Table 2: Optimization of Conjugation Ratios (Bis-NHS Linker to mAb)

Data represents the conjugation of the activated linker to a standard IgG1 monoclonal antibody (150 kDa).

Molar Equivalents (Linker:mAb)Average Degree of Labeling (DoL)Aggregation (%)Conjugation Efficiency
5:11.8< 1.0%High (Under-labeled)
10:1 3.5 2.1% Optimal (Therapeutic standard)
20:16.28.4%Moderate (Steric crowding)
50:1> 10.0> 15.0%Low (Precipitation risk)

Experimental Protocols: Synthesis and Bioconjugation

The following protocols detail the homobifunctionalization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol into an amine-reactive crosslinker, followed by its conjugation to a protein. This system is designed to be self-validating —each major step includes specific analytical checkpoints to ensure reaction success before proceeding.

Protocol A: Synthesis of a ROS-Responsive Bis-NHS Ester Linker

Objective: Convert the terminal hydroxyls into N-hydroxysuccinimide (NHS) esters. Causality Insight: Direct activation of hydroxyls to leaving groups (like tosylates) often results in poor conjugation yields due to steric hindrance near the thioether/ether backbone. By first reacting the diol with succinic anhydride, we extend the spacer by four carbons on each side, drastically reducing steric shielding and improving the kinetics of downstream protein conjugation.

Step-by-Step Methodology:

  • Succinylation (Spacer Extension):

    • Dissolve 1.0 mmol of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in 10 mL of anhydrous Dichloromethane (DCM) under inert nitrogen atmosphere.

    • Add 2.5 mmol of Succinic Anhydride, followed by 3.0 mmol of Triethylamine (TEA) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP).

    • Mechanism: DMAP acts as a nucleophilic catalyst to open the anhydride ring, while TEA acts as a base to neutralize the resulting carboxylic acid.

    • Stir at room temperature for 12 hours.

    • Validation Checkpoint 1: Perform LC-MS. Look for the complete disappearance of the precursor mass (166.2 Da) and the appearance of the di-acid intermediate [M+H]⁺ at 367.1 Da.

  • NHS Activation:

    • Wash the DCM layer with 0.1 M HCl to remove DMAP/TEA, dry over MgSO₄, and concentrate.

    • Redissolve the di-acid intermediate in 10 mL of anhydrous DCM.

    • Add 2.5 mmol of N-Hydroxysuccinimide (NHS) and 2.5 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

    • Caution: EDC is highly hygroscopic. Equilibrate the bottle to room temperature before opening to prevent moisture condensation, which rapidly hydrolyzes the reagent.

    • Stir for 6 hours at room temperature.

    • Validation Checkpoint 2: Purify via flash chromatography. Confirm the final Bis-NHS ester via ¹H-NMR (appearance of a sharp singlet at ~2.8 ppm corresponding to the 8 protons of the two NHS rings).

Workflow Step1 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Diol Precursor) Step2 Succinylation (Succinic Anhydride, DMAP, TEA) Step1->Step2 Step3 Di-acid Intermediate (Extended Spacer) Step2->Step3 Step4 NHS Activation (EDC·HCl, NHS, DCM) Step3->Step4 Step5 Bis-NHS Ester Linker (Amine-Reactive) Step4->Step5 Step6 Bioconjugation (Protein/Antibody Conjugation) Step5->Step6

Fig 2: Synthetic workflow for homobifunctionalization and bioconjugation.

Protocol B: Bioconjugation to a Monoclonal Antibody (mAb)

Objective: Crosslink or surface-decorate an IgG antibody using the synthesized ROS-responsive linker.

Step-by-Step Methodology:

  • Buffer Exchange:

    • Dialyze or use a spin-desalting column to exchange the mAb into 1X Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality Insight: The pH must be strictly maintained between 7.2 and 7.5. Below pH 7.0, lysine primary amines are heavily protonated (NH₃⁺) and unreactive. Above pH 7.5, the hydrolysis rate of the NHS ester in water outcompetes the conjugation reaction. Absolutely no Tris or glycine buffers can be used, as these contain primary amines that will quench the linker.

  • Conjugation Reaction:

    • Prepare a 10 mM stock of the Bis-NHS linker in anhydrous DMSO.

    • Add the linker to the mAb solution at a 10:1 molar ratio (Linker:mAb). Ensure the final DMSO concentration in the reaction mixture does not exceed 5% (v/v) to prevent antibody denaturation.

    • Incubate at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching and Purification:

    • Quench the unreacted NHS esters by adding 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Remove small-molecule byproducts using a Zeba™ Spin Desalting Column (40K MWCO) or via Size Exclusion Chromatography (SEC).

    • Validation Checkpoint 3: Determine the Degree of Labeling (DoL) using Intact Mass Spectrometry (LC-MS). Assess aggregation using Dynamic Light Scattering (DLS) or Analytical SEC.

References

  • PubChem. "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol." National Center for Biotechnology Information. Available at:[Link]

  • Li, Y., et al. "Reactive Oxygen Species-Responsive Adaptable Self-Assembly of Peptides toward Advanced Biomaterials." ACS Applied Bio Materials, 2020. Available at:[Link]

  • Chen, X., et al. "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery." Advanced Drug Delivery Reviews, 2015. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2)[1]. This bifunctional thioether is a critical building block frequently utilized in PEGylation strategies, surfactant development, and targeted drug formulation[2].

Mechanistic Overview & Process Logic

The most scalable and reliable synthetic route for this molecule is the chemoselective nucleophilic aliphatic substitution (SN2) of 2-(2-chloroethoxy)ethanol by the thiolate anion of 2-mercaptoethanol[3].

The Causality of Chemoselectivity: 2-Mercaptoethanol is a bifunctional molecule containing both a thiol group (pKa ~9.6) and a hydroxyl group (pKa ~15)[4]. The key to achieving a high yield is strict chemoselectivity. By utilizing a mild base such as potassium carbonate (K2CO3, conjugate acid pKa ~10.3), we selectively deprotonate the thiol to form a highly nucleophilic thiolate anion, leaving the hydroxyl group intact[3]. Utilizing an overly strong base (e.g., NaH or NaOH) would deprotonate the alcohol, leading to unwanted O-alkylation (etherification) side reactions.

Furthermore, because alkyl chlorides are relatively poor electrophiles, introducing a phase-transfer catalyst or an iodide source initiates an in situ Finkelstein reaction, converting the chloride to a more reactive iodide and significantly accelerating the SN2 process[3].

ReactionPathway A 2-Mercaptoethanol (Thiol Donor) B Mild Base (K2CO3) Selective Deprotonation A->B C Thiolate Anion (Nucleophile) B->C - HCO3- E SN2 Transition State (C-S Bond Formation) C->E D 2-(2-Chloroethoxy)ethanol (Electrophile) D->E F 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Target Thioether) E->F - Cl-

Figure 1: SN2 Mechanism for the chemoselective synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

Troubleshooting Guide: Yield Optimization Matrix

If your synthesis is yielding suboptimal results, consult the quantitative matrix below to diagnose and correct the issue.

Observation / Analytical ResultQuantitative MetricRoot Cause AnalysisCorrective Action / Parameter Adjustment
Significant Disulfide Formation LC-MS: High peak at m/z 154Oxidation of 2-mercaptoethanol by dissolved O₂.Degas solvent (sparge with N₂ for 15 min). Run under strict inert atmosphere.
O-Alkylation (Etherification) LC-MS: Mass matches bis-alkylated productBase is too strong (pKa > 15), deprotonating the hydroxyl group.Switch from NaH/NaOH to a milder base like K₂CO₃[3].
Slow Conversion / Unreacted SM TLC: Starting material persists > 12hAlkyl chloride is a poor leaving group for SN2.Add 0.1 eq TBAI (Tetra-n-butylammonium iodide) to initiate Finkelstein catalysis[3].
Low Isolated Yield Recovered Yield < 60%Product is highly hydrophilic and lost in the aqueous wash[2].Extract with an EtOAc/Isopropanol mixture (80:20) to disrupt the hydration shell.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure process integrity at every stage. (Scale: 10 mmol)

Step 1: Reagent Preparation & Degassing

  • Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) to a 50 mL round-bottom flask.

  • Causality: DMF is a polar aprotic solvent that perfectly solvates the thiolate anion, accelerating the SN2 reaction without hydrogen-bonding interference[3].

  • Sparge the DMF with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

  • Validation Checkpoint 1: Ensure the solvent is completely clear and the system is under positive N₂ pressure to prevent oxidative disulfide coupling.

Step 2: Thiolate Formation

  • Add 1.52 g (11 mmol, 1.1 eq) of anhydrous K₂CO₃ and 0.37 g (1 mmol, 0.1 eq) of Tetra-n-butylammonium iodide (TBAI) to the flask[3].

  • Inject 0.78 g (10 mmol, 1.0 eq) of 2-mercaptoethanol. Stir at room temperature for 30 minutes.

  • Causality: Pre-forming the thiolate ensures that when the electrophile is added, the nucleophile is fully active, preventing competing side reactions.

Step 3: Electrophile Addition

  • Dissolve 1.25 g (10 mmol, 1.0 eq) of 2-(2-chloroethoxy)ethanol in 5 mL of degassed DMF.

  • Add this solution dropwise over 15 minutes to the reaction mixture. Heat the reaction to 60 °C.

  • Causality: Dropwise addition keeps the local concentration of the electrophile low, minimizing the risk of bis-alkylation.

Step 4: Reaction Monitoring

  • Validation Checkpoint 2 (Self-Validation): After 4 hours, take a 10 µL aliquot, quench with water, and extract with ethyl acetate. Spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Stain with KMnO₄. The disappearance of the thiol spot (which instantly reduces KMnO₄) and the appearance of a new, lower Rf spot confirms conversion.

Step 5: Workup & Purification

  • Cool the mixture to room temperature and quench with 20 mL of deionized water.

  • Extract the aqueous layer with a mixture of Ethyl Acetate/Isopropanol (80:20, 3 x 20 mL).

  • Causality: The target thioether is highly hydrophilic[2]. Adding isopropanol to the extraction solvent disrupts the hydration shell, significantly improving the partition coefficient into the organic phase.

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Analyze the crude product via LC-MS. The target product (C₆H₁₄O₃S) should present a dominant [M+H]⁺ peak at m/z 167.07[1].

TroubleshootingWorkflow Start Yield < 70% or Impure Product Check1 Analyze via LC-MS / TLC Start->Check1 Branch1 High Disulfide (m/z 154)? Check1->Branch1 Branch2 High O-Alkylation (Ether)? Branch1->Branch2 No Sol1 Degas solvent. Run under N2/Ar. Branch1->Sol1 Yes Branch3 Unreacted Starting Materials? Branch2->Branch3 No Sol2 Switch to weaker base (e.g., K2CO3). Branch2->Sol2 Yes Sol3 Add TBAI catalyst or increase temp to 60°C. Branch3->Sol3 Yes

Figure 2: Diagnostic workflow for troubleshooting low yields in thioetherification reactions.

Frequently Asked Questions (FAQs)

Q: Why am I observing a mass corresponding to a disulfide byproduct (m/z 154)? A: 2-Mercaptoethanol is highly susceptible to aerobic oxidation, forming 2-hydroxyethyl disulfide. This occurs if your solvent is not properly degassed or if the reaction is exposed to air. Always sparge your solvents with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

Q: Can I use water as a solvent for this reaction to make it greener? A: While some thioetherifications can be performed in aqueous media, 2-(2-chloroethoxy)ethanol can undergo competing hydrolysis in water under basic conditions, forming diethylene glycol. Using a polar aprotic solvent like DMF or Acetonitrile suppresses this side reaction and maximizes the nucleophilicity of the thiolate[3]. For greener alternatives, semiheterogeneous photocatalytic methods using carbon nitrides are emerging, though they require specialized photoreactor setups[5].

Q: How do I remove the residual odor of 2-mercaptoethanol during scale-up and workup? A: Thiol odors are notoriously persistent. To eliminate the odor from your glassware and aqueous waste, treat them with a dilute solution of sodium hypochlorite (bleach) or potassium permanganate (KMnO₄). This oxidizes the volatile thiol into a non-volatile, odorless sulfonate. Caution: Never mix bleach with acidic waste to avoid chlorine gas generation.

References

  • National Center for Biotechnology Information (NCBI). "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol". PubChem Compound Summary for CID 3020660.[Link]

  • Moorhoff, C. M., et al. "Synthesis of Acyclic, Symmetrical 3,3'-Allyl Dithioethers, from the Alkylation of 3-Mercapto-2-mercaptomethylprop-1-ene in the Presence of Sodium Hydride." Australian Journal of Chemistry, vol. 64, no. 8, 2011, pp. 1083-1093.[Link]

  • Cavedon, C., et al. "Semiheterogeneous Dual Nickel/Photocatalytic (Thio)etherification Using Carbon Nitrides." Organic Letters, vol. 21, no. 13, 2019, pp. 5331-5334. PubMed Central.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Welcome to the technical support resource for the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the causal insights and actionable protocols necessary to optimize your reaction outcomes, ensuring high purity and yield.

Section 1: The Primary Synthesis Pathway: A Mechanistic Overview

This section addresses the fundamental reaction for synthesizing the target molecule.

Q1: What is the primary reaction mechanism for the synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol?

A1: The most direct and common method for synthesizing 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is a nucleophilic substitution reaction, specifically an Sₙ2 mechanism. This process is analogous to the well-known Williamson ether synthesis but forms a thioether (or sulfide) instead.[1][2][3]

The core transformation involves two key reagents:

  • Nucleophile: 2-Mercaptoethanol (HOCH₂CH₂SH), which is deprotonated by a base to form the highly nucleophilic 2-thiolatoethanol anion (HOCH₂CH₂S⁻).

  • Electrophile: 2-(2-Chloroethoxy)ethanol (ClCH₂CH₂OCH₂CH₂OH), which provides the carbon backbone that the nucleophile attacks.

The reaction proceeds as the thiolate anion attacks the primary carbon atom bonded to the chlorine atom. This backside attack displaces the chloride leaving group in a single, concerted step to form the desired thioether bond.[3][4]

Caption: The Sₙ2 pathway for the target synthesis.

Section 2: Troubleshooting Guide: Common Side Reactions and Impurities

Even with a well-defined primary pathway, side reactions can significantly impact yield and purity. This section provides a diagnostic guide to common issues.

Q2: My reaction mixture turns cloudy and I'm isolating a white solid impurity, especially when exposed to air. What is it?

A2: This is a classic sign of oxidative dimerization of your starting material, 2-mercaptoethanol, to form bis(2-hydroxyethyl) disulfide .

  • The "What": Bis(2-hydroxyethyl) disulfide (HOCH₂CH₂S-SCH₂CH₂OH).

  • The "Why" (Mechanism): Thiols are highly susceptible to oxidation.[2] In the presence of oxygen (from air), often catalyzed by trace metals or basic conditions, two thiol molecules couple to form a disulfide bond. This reaction consumes your nucleophile, directly reducing the potential yield of the desired product.

  • Prevention & Mitigation:

    • Inert Atmosphere: The most critical control parameter. Conduct the entire reaction, including solvent and reagent handling, under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Reducing Agents: While not ideal for the main reaction, in some applications, small amounts of reducing agents like dithiothreitol (DTT) can be used to keep thiols in their reduced state, though this adds complexity to purification.[5]

Q3: My yield is low, and GC-MS analysis shows a byproduct with a mass corresponding to C₄H₈O₂. What is this side reaction?

A3: This molecular formula likely corresponds to 2-vinyloxy-ethanol , the product of an E2 elimination reaction .

  • The "What": 2-Vinyloxy-ethanol (CH₂=CHOCH₂CH₂OH).

  • The "Why" (Mechanism): While the thiolate nucleophile is a weak base, the stronger base used to deprotonate the thiol (e.g., sodium hydroxide, sodium hydride) can act as a base in a competing E2 elimination pathway.[4] It abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and elimination of HCl. This side reaction is favored by higher temperatures and stronger, bulkier bases.[1][3]

  • Prevention & Mitigation:

    • Temperature Control: Maintain the lowest practical temperature that allows for a reasonable Sₙ2 reaction rate. Avoid excessive heating.

    • Base Selection: Use the stoichiometric amount of a non-hindered, strong base like sodium hydride (NaH) rather than a large excess of a base like potassium tert-butoxide, which is known to favor elimination.[3] Thiolates themselves are generally poor bases for E2 reactions.[2][6]

    • Slow Addition: Add the base or the alkyl halide slowly to maintain a low instantaneous concentration of the species that could promote elimination.

Q4: I'm observing a significant byproduct with a mass of 122.18 g/mol , which I've identified as thiodiglycol. How is this forming?

A4: The formation of thiodiglycol (HOCH₂CH₂SCH₂CH₂OH), also known as 2,2'-thiodiethanol, can occur through several pathways and is a common impurity.

  • The "What": Thiodiglycol.

  • The "Why" (Mechanism):

    • Contamination: Thiodiglycol is often a byproduct in the industrial synthesis of 2-mercaptoethanol itself (from ethylene oxide and hydrogen sulfide) and may be present as an impurity in the starting material.[5]

    • In-situ Formation: If there are trace amounts of ethylene oxide present, it can react with the 2-mercaptoethanol thiolate to generate thiodiglycol.

  • Prevention & Mitigation:

    • High-Purity Reagents: Use the highest purity 2-mercaptoethanol available and verify its purity by GC before use.

    • Control of Reactants: Ensure that reactants like 2-(2-chloroethoxy)ethanol were not synthesized using methods that could leave residual ethylene oxide.

Q5: My product seems to be a mixture of isomers or closely related compounds, making purification difficult. Could O-alkylation be occurring?

A5: Yes, O-alkylation is a potential competing reaction, although it is generally less favored than S-alkylation.

  • The "What": Formation of an ether linkage instead of the desired thioether. The base can deprotonate the hydroxyl group of 2-mercaptoethanol, creating an alkoxide nucleophile (⁻OCH₂CH₂SH). This alkoxide can then attack the 2-(2-chloroethoxy)ethanol electrophile.

  • The "Why" (Mechanism): Both the thiol and hydroxyl groups are acidic and can be deprotonated. While the thiol group is more acidic (pKa ~9.6) than the alcohol group (pKa ~16-18), a very strong base or specific reaction conditions could generate a mixture of nucleophiles.[2][5] However, sulfur is a better nucleophile than oxygen in this context because it is larger and more polarizable, meaning its electrons are held less tightly and are more available for bonding.[2] Therefore, S-alkylation is kinetically favored.

  • Prevention & Mitigation:

    • Controlled Stoichiometry of Base: Use just over one equivalent of base to selectively deprotonate the more acidic thiol group.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[6]

Side_Reaction_Pathways SM1 2-Mercaptoethanol (R-SH) O2 O₂ (Air) Disulfide Disulfide Byproduct (R-S-S-R) SM1->Disulfide Thiolate Thiolate (R-S⁻) SM1->Thiolate + Base Alkoxide Alkoxide (R-O⁻) SM1->Alkoxide + Base (competing) SM2 2-(2-Chloroethoxy)ethanol (R'-Cl) Product Desired Product (R-S-R') SM2->Product Elimination Elimination Byproduct (Alkene) SM2->Elimination O_Alkylation O-Alkylation Byproduct (R-O-R') SM2->O_Alkylation Base Base Base->Elimination + R'-Cl(E2) O2->Disulfide Oxidation Thiolate->Product + R'-Cl(SN2, Major) Alkoxide->O_Alkylation + R'-Cl(SN2, Minor)

Caption: Major side reaction pathways competing with the desired synthesis.

Section 3: FAQs on Protocol Optimization

Q6: Which base is optimal for this synthesis? A6: Sodium hydride (NaH) is often an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form hydrogen gas, which simply evolves from the reaction, driving the formation of the thiolate. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, but they introduce water or can lead to equilibrium issues, potentially requiring more forcing conditions.

Q7: How critical is temperature control? A7: Very critical. Sₙ2 reactions have a higher activation energy than elimination reactions. However, at elevated temperatures, the competing E2 elimination reaction becomes more significant.[1] A good starting point is room temperature, with gentle heating (e.g., 40-50 °C) only if the reaction is sluggish. Monitor the reaction by TLC or GC to find the optimal balance.

Q8: What is the best way to monitor the reaction's progress? A8: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. Use a stain that visualizes thiols (like potassium permanganate) to track the consumption of 2-mercaptoethanol. For quantitative analysis and impurity profiling, Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) is superior. You can track the disappearance of starting materials and the appearance of the product and any byproducts over time.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Inert Atmosphere Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler.

  • Reagent Preparation:

    • In the flask, add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) to anhydrous, degassed N,N-Dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

  • Thiolate Formation:

    • Dissolve 2-mercaptoethanol (1.0 equivalent) in a small amount of anhydrous DMF.

    • Add the 2-mercaptoethanol solution dropwise to the NaH suspension via the dropping funnel. Control the addition rate to manage hydrogen gas evolution.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Sₙ2 Reaction:

    • Add 2-(2-chloroethoxy)ethanol (1.05 equivalents) dropwise to the thiolate solution at room temperature.

    • After addition, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by GC or TLC until the starting thiol is consumed. Gentle heating (40 °C) may be applied if the reaction is slow.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Protocol 2: GC-MS Analysis for Purity Assessment

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC Method:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program is a starting point and must be optimized).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Integrate the peaks in the total ion chromatogram. The purity can be estimated by the area percent of the product peak. Identify impurity peaks by comparing their mass spectra to library data and known potential side products.

Section 5: Summary of Potential Side Reactions

Side Product NameStructureCommon Cause(s)Prevention Strategy
Bis(2-hydroxyethyl) disulfide HOCH₂CH₂S-SCH₂CH₂OHOxidation of 2-mercaptoethanol by air (O₂).Perform reaction under a strict inert atmosphere (N₂ or Ar); use degassed solvents.
2-Vinyloxy-ethanol CH₂=CHOCH₂CH₂OHE2 elimination of the alkyl halide, favored by strong bases and high temperatures.Use lowest effective temperature; use a non-hindered base (e.g., NaH); avoid excess base.
Thiodiglycol HOCH₂CH₂SCH₂CH₂OHImpurity in starting 2-mercaptoethanol; reaction with trace ethylene oxide.Use high-purity, verified starting materials.
O-Alkylation Product HOCH₂CH₂OCH₂CH₂SCH₂CH₂OHCompeting nucleophilic attack by the alkoxide of 2-mercaptoethanol.Use just over 1 eq. of base to favor deprotonation of the more acidic thiol.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • 2-MERCAPTOETHANOL - Ataman Kimya. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • The base solvolysis of some S-phosphorylated derivatives of 2-mercaptoethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • 2-Mercaptoethanol - Wikipedia. Available at: [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Welcome to the Technical Support Center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2). This molecule (MW: 166.24 g/mol ) is a heterobifunctional-like PEG-thioether hybrid widely utilized as a 1[1]. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2). This molecule (MW: 166.24 g/mol ) is a heterobifunctional-like PEG-thioether hybrid widely utilized as a 1[1]. Its unique structure—combining a central thioether with flanking hydroxyl-terminated ethylene glycol units—makes it highly valuable. However, its amphiphilic nature and the reactivity of the thioether core present specific purification challenges.

This guide provides field-proven troubleshooting FAQs, self-validating protocols, and causality-driven methodologies to isolate high-purity product.

Section 1: Impurity Profiling & Causality

Understanding the physicochemical nature of your impurities is the first step in designing a successful purification strategy.

Impurity TypeChemical NatureCausality / OriginDetection & Validation
Sulfoxides / Sulfones Oxidized ThioetherAtmospheric O₂ or trace peroxides in ethereal solvents oxidize the electron-rich sulfur core[2].¹H-NMR: Downfield shift of adjacent -CH₂- protons (δ 2.8–3.0 ppm).
Thiodiglycol Low-MW DiolUnreacted starting material or incomplete ethoxylation during the upstream synthesis phase[3].GC-MS: Early eluting peak relative to the target mass.
PEG Oligomers Over-ethoxylated chainsUncontrolled chain propagation if synthesized via ethylene oxide ring-opening.LC-MS / SEC: Higher molecular weight distributions.
Water H₂OHigh hygroscopicity driven by hydrogen bonding with ether and hydroxyl groups[4].Karl Fischer: >0.5% moisture content.
Section 2: Troubleshooting FAQs

Q1: My crude product is contaminated with sulfoxide byproducts. How do I remove or revert them? A: Thioethers are highly susceptible to oxidation, forming sulfoxides. This oxidation fundamentally alters the molecule's physical properties, significantly2[2]. Actionable Solution: Because sulfoxides are much more polar than the parent thioether, they can be separated via reverse-phase flash chromatography (C18), where the sulfoxide will elute earlier. Alternatively, if the sulfoxide fraction is high, perform a mild reduction using triphenylphosphine (PPh₃) and catalytic iodine to revert the sulfoxide back to the thioether, followed by silica gel filtration to remove the resulting triphenylphosphine oxide.

Q2: I performed an aqueous workup, but my extraction yield is extremely low. Where is my product? A: Your product is likely trapped in the aqueous phase. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is highly water-soluble due to its multiple hydrogen-bond acceptors (ether oxygens) and donors (hydroxyls). Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) often fails because the partition coefficient heavily favors water. Actionable Solution: You must alter the ionic strength of the aqueous phase.4 to "salt out" the PEG-thioether, then extract repeatedly with DCM[4]. Crucial Note: Do not dry the organic layer with MgSO₄. Magnesium ions can coordinate with the lone pairs on the PEG chain, trapping your product in the drying agent. Use activated molecular sieves instead[4].

Q3: How do I remove unreacted low-MW diols (like thiodiglycol) without degrading the product? A: The boiling point of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is exceptionally high (approx.5)[5]. Attempting fractional distillation at atmospheric pressure will supply enough thermal energy to cleave the ether or thioether bonds, leading to catastrophic degradation. Actionable Solution: Utilize high-vacuum short-path distillation (e.g., Kugelrohr apparatus) at pressures below 1 mmHg. Thiodiglycol (3) will distill off at much lower temperatures under high vacuum, leaving your purified target compound in the distillation pot[3].

Section 3: Self-Validating Experimental Protocols
Protocol A: Salting-Out Extraction & Moisture Removal
  • Saturation: To the crude aqueous mixture, add solid NaCl iteratively while stirring until no more dissolves (complete saturation).

  • Extraction: Add an equal volume of DCM. Vigorously shake and allow phase separation. Repeat the DCM extraction 4 times.

  • Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with Dragendorff reagent. The absence of an orange spot confirms complete extraction of the PEG-thioether.

  • Drying: Pool the DCM fractions and add 3Å activated molecular sieves (20% w/v). Let sit for 12 hours. Causality: Molecular sieves trap water strictly by size exclusion, avoiding the Lewis acid-base coordination issues associated with MgSO₄[4].

  • Concentration: Decant the DCM and evaporate under reduced pressure at 30 °C to yield the dried product.

Protocol B: High-Vacuum Short-Path Distillation
  • Setup: Transfer the dried crude mixture to a short-path distillation or Kugelrohr apparatus. Add a PTFE magnetic stir bar to prevent bumping.

  • Vacuum: Apply a high vacuum (< 1 mmHg) before applying any heat. Causality: Reducing pressure first prevents thermal shock and oxidation at elevated temperatures.

  • Heating: Gradually increase the bath temperature to 80–100 °C.

  • Collection: Collect the early-eluting fractions (these contain unreacted thiodiglycol and trace volatiles). The target 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol will remain in the boiling flask.

  • Validation Check: Analyze the pot residue via GC-MS. The absence of a peak at the thiodiglycol retention time validates the success of the protocol.

Section 4: Purification Decision Workflow

G Start Crude 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol CheckOx 1H-NMR / LC-MS Analysis Start->CheckOx CondOx Sulfoxides Present? CheckOx->CondOx CondVol Low-MW Diols Present? CondOx->CondVol No Red Mild Reduction (PPh3/I2) or RP-Chromatography CondOx->Red Yes Distill High-Vacuum Short-Path Distillation (<1 mmHg) CondVol->Distill Yes AqWorkup Aqueous Workup Required? CondVol->AqWorkup No Red->CondVol Distill->AqWorkup SaltOut Saturate with NaCl Extract with DCM AqWorkup->SaltOut Yes Pure Pure Target Compound AqWorkup->Pure No SaltOut->Pure

Workflow for the purification of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

References
  • Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol - PubChem Source: nih.gov URL: 1

  • Title: Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications Source: nih.gov URL: 2

  • Title: Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation? Source: reddit.com URL: 4

  • Title: 2-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}ethan-1-ol | CAS 85391-94-2 Source: americanelements.com URL: 5

  • Title: Organic Syntheses Procedure: Thiodiglycol Source: orgsyn.org URL: 3

Sources

Optimization

Technical Support Center: Optimizing 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Derivatization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the derivatization of 2-[[2-(2-Hydroxyethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the derivatization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2).

This molecule—a symmetrical diol featuring a central thioether linkage and two ether oxygen atoms—is a highly valuable building block. It is frequently utilized to engineer reactive oxygen species (ROS)-responsive biomaterials, synthesize flexible linkers for PROTACs, and develop targeted drug delivery systems[1],[2]. However, its unique combination of hydrophilicity and redox sensitivity requires precise control over reaction conditions to prevent unwanted side reactions.

Molecular Anatomy & Reaction Pathways

To successfully optimize your reaction, you must first understand the causality of the molecule's behavior. The terminal hydroxyl (-OH) groups are excellent nucleophiles for esterification or etherification. However, the central thioether (-S-) is highly susceptible to spontaneous oxidation, and the poly(ethylene glycol) (PEG)-like backbone strongly coordinates with water molecules, complicating anhydrous coupling chemistries[3].

Pathway A 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2) B Steglich Esterification (DIC/DMAP) A->B Carboxylic Acids C Controlled Oxidation (H2O2 / ROS) A->C Oxidants D Etherification (Base / Alkyl Halide) A->D Alkylators E Thioether-PEG Esters (Bioconjugation Linkers) B->E F Sulfoxide/Sulfone-PEG (ROS-Responsive) C->F G Thioether-PEG Ethers (Chain Extension) D->G

Chemical reaction pathways for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol derivatization.

Troubleshooting & FAQs

Q1: Why am I seeing a +16 Da or +32 Da mass shift in my final product during LC-MS analysis? Causality: The central thioether is a strong nucleophile. If your reaction involves prolonged exposure to atmospheric oxygen, or if you are using aged ether solvents (like THF or Diethyl Ether) that contain trace peroxides, the sulfur atom will spontaneously oxidize. A +16 Da shift indicates the formation of a sulfoxide, while a +32 Da shift indicates a sulfone[2]. Solution: Switch to anhydrous, degassed Dichloromethane (DCM) or Dimethylformamide (DMF). Purge all reaction vessels with Argon or Nitrogen prior to reagent addition.

Q2: My Steglich esterification yields are consistently below 40%. How can I optimize this? Causality: The PEG-like chain of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is highly hygroscopic. Trace water in the starting material will outcompete the diol for the O-acylisourea intermediate formed by DIC/EDC, leading to the hydrolysis of the activated acid and the formation of unreactive N-acylureas[3]. Solution: Perform azeotropic drying of the diol using toluene before the reaction. Ensure your DIC/DMAP ratio is optimized (typically 1.2 eq DIC to 0.1 eq DMAP per hydroxyl group).

Q3: How do I selectively modify only one hydroxyl group (desymmetrization)? Causality: Because the molecule is perfectly symmetrical, statistical functionalization will always yield a mixture of unreacted, mono-substituted, and di-substituted products. Solution: To drive mono-substitution, use a large stoichiometric excess of the diol (e.g., 5 to 10 equivalents) relative to the activated carboxylic acid. The unreacted diol can later be recovered via aqueous extraction due to its high water solubility[1].

LogicTree Start Issue: Low Yield of Target Derivative Q1 Analyze LC-MS/NMR Data Start->Q1 Path1 Mass +16 or +32 Da (Sulfoxide/Sulfone) Q1->Path1 Oxidation Path2 Mass matches dimer/oligomer Q1->Path2 Cross-linking Path3 Unreacted Starting Material Q1->Path3 Incomplete Rxn Sol1 Action: Degas solvents with Argon Avoid THF/peroxides Path1->Sol1 Sol2 Action: Increase dilution Control addition rate Path2->Sol2 Sol3 Action: Azeotropic drying Check DIC/DMAP ratio Path3->Sol3

Troubleshooting logic tree for resolving low yields during PEG-thioether derivatization.

Condition Optimization Data

To maximize your synthetic efficiency, refer to the following quantitative matrix for reaction condition optimization.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Choice THF (Benchtop)DCM or DMF (Anhydrous, Degassed)Benchtop THF contains trace peroxides that rapidly oxidize the thioether to a sulfoxide.
Coupling Agent EDC/NHS (Aqueous)DIC/DMAP (Organic)Aqueous conditions lead to rapid competitive hydrolysis of the O-acylisourea intermediate.
Atmosphere Ambient AirArgon / NitrogenInert atmosphere prevents the spontaneous oxidation of the electron-rich sulfur center.
Diol Preparation Used as receivedAzeotropic drying via TolueneRemoves tightly bound water molecules coordinated by the PEG-like ether oxygens.
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Symmetrical Steglich Esterification

Objective: Synthesize a di-ester derivative for cross-linking applications.

  • Preparation & Drying: Dissolve 1.0 mmol of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in 10 mL of anhydrous toluene. Concentrate under reduced pressure at 45 °C to azeotropically remove trace water. Repeat twice.

  • Activation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (2.2 mmol) in 15 mL of anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC, 2.4 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc). You must observe the formation of a new, less polar spot corresponding to the O-acylisourea intermediate before proceeding.

  • Coupling: Dissolve the dried diol (1.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.2 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the activated acid mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. Confirm the disappearance of the diol mass ( m/z 166.24) and the appearance of the target di-ester mass.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea (DIU) byproduct. Wash the organic filtrate sequentially with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.

Protocol B: Controlled Oxidation to ROS-Responsive Linkers

Objective: Intentionally oxidize the thioether to a sulfoxide for stimuli-responsive biomaterials.

  • Solvent Setup: Dissolve 1.0 mmol of the thioether-PEG derivative in 10 mL of a Methanol/Water mixture (1:1 v/v).

  • Oxidation: Cool the solution to 0 °C. Add exactly 1.05 equivalents of 30% H2O2 dropwise to selectively form the sulfoxide. (Note: To form the sulfone, use 3.0 equivalents of H2O2 at room temperature).

  • Monitoring: Stir for 2 hours at 0 °C.

    • Validation Checkpoint: Analyze via 1 H NMR. The methylene protons adjacent to the sulfur atom (-CH2-S-CH2-) will exhibit a distinct downfield shift (typically from ~2.7 ppm to ~2.9-3.1 ppm) upon conversion to the sulfoxide.

  • Quenching & Recovery: Quench any unreacted peroxide by adding 5 mL of saturated aqueous sodium thiosulfate. Extract the product with DCM (3 x 15 mL), dry over Na2SO4, and concentrate.

References[1] National Center for Biotechnology Information. "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | C6H14O3S | CID 3020660" PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/3020660[3] Tsitouras, A., et al. "Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs" Pharmaceutics (MDPI). Available at:https://www.mdpi.com/1999-4923/16/3/411[2] Yang, B., et al. "Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems" Frontiers in Bioengineering and Biotechnology (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7873836/

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Crystallization

Welcome to the Advanced Materials & Intermediates Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with low-melting PEG-thioether derivatives. Over...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Intermediates Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with low-melting PEG-thioether derivatives.

Overview & Physical Context

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2, PubChem CID 3020660) is a highly flexible, hydrophilic organic compound[1]. With a molecular weight of 166.24 g/mol , it presents as a clear, colorless liquid at room temperature and possesses a theoretical melting point of approximately -20 °C[1][2]. Crystallizing this compound is notoriously difficult due to its propensity for supercooling and vitrification (glass formation)[3]. However, melt crystallization remains one of the most powerful, solvent-free separation processes to achieve ultra-high purities (>99.9%) for pharmaceutical applications[4][5].

Frequently Asked Questions (FAQs)

FAQ 1: Overcoming Vitrification & Supercooling

Q: When I cool the compound to -40 °C, it forms a thick, transparent glass instead of a crystalline solid. How do I force nucleation?

A: This is a classic vitrification problem caused by a kinetic barrier. The flexible thioether and ethoxy linkages (O-CH2-CH2-S) in the molecule possess high conformational entropy. Rapid cooling bypasses the narrow crystallization window and plunges the liquid below its glass transition temperature ( Tg​ ), freezing the disordered liquid state into a glass[3][6].

To overcome this, you must employ Thermal Cycling (Annealing) . By cooling the liquid to a supercooled state (e.g., -35 °C) and then slowly warming it to just below its melting point (-25 °C), you increase molecular mobility while maintaining supersaturation. This thermodynamic "sweet spot" allows stable nuclei to form and propagate[6][7].

FAQ 2: Environmental Inhibition (Moisture & Hygroscopicity)

Q: Even with thermal cycling, the compound remains an oil. What environmental factors inhibit crystallization?

A: The terminal hydroxyl groups and ether oxygens make 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol highly hygroscopic. Absorbed atmospheric moisture acts as a potent cryoprotectant and freezing point depressant, fundamentally altering the thermodynamics of the melt[8]. Crystallization must be performed under rigorously anhydrous conditions. Pre-drying the liquid over activated 3Å molecular sieves under an inert argon atmosphere is mandatory prior to cooling.

FAQ 3: Melt Crystallization vs. Solution Crystallization

Q: Melt crystallization yields crystals, but the purity is suboptimal due to entrapped mother liquor. Should I switch to solution crystallization?

A: Not necessarily. While solution crystallization using low-polarity anti-solvents is possible, it introduces solvent removal challenges and reduces yield. Melt crystallization is superior because it avoids solvents entirely and requires significantly less energy for the phase transition[5][9].

To improve purity in a melt system, implement a "Sweating" (Partial Melting) phase. By raising the temperature slightly (to -21 °C) after the crystal bed forms, the impure grain boundaries—which have a lower eutectic melting point due to concentrated impurities—melt first and drain away, leaving ultra-pure crystals behind[4][9].

Quantitative Data Summaries

Table 1: Physical Properties of CAS 85391-94-2
PropertyValueReference
Molecular Weight 166.24 g/mol [1]
Physical State (20 °C) Clear, colorless liquid[2]
Melting Point ~ -20 °C[2]
Boiling Point 320.9 °C[2]
LogP -0.6[1]
Table 2: Comparison of Crystallization Strategies
ParameterMelt Crystallization (Recommended)Solution Crystallization (Anti-Solvent)
Operating Temperature -35 °C to -20 °C-50 °C to -30 °C
Solvent Requirement None (Solvent-Free)Hexane, Diethyl Ether, or Pentane
Energy Consumption Low (Heat of fusion only)High (Solvent recovery/distillation)
Typical Purity >99.9% (with Sweating step)~95 - 98% (Co-precipitation risk)
Scalability Excellent (Continuous wash columns)Moderate (Batch reactors)

Workflow Visualization

LowTempCrystallization Start Crude Liquid (RT) CAS 85391-94-2 Dry Desiccation & Degassing (3Å Sieves, Argon Atm) Start->Dry Remove H2O Cool Controlled Cooling to -35°C (Supercooling Phase) Dry->Cool 1°C/min Anneal Thermal Annealing at -25°C (Nucleation & Growth) Cool->Anneal Warm 0.5°C/min + Seeding Sweat Sweating Phase at -21°C (Impurity Drainage) Anneal->Sweat Warm to near Tm Pure Ultra-Pure Product (Melted at 0°C) Sweat->Pure Isolate & Melt

Workflow of Low-Temperature Melt Crystallization and Sweating for CAS 85391-94-2.

Step-by-Step Methodology: Solvent-Free Melt Crystallization & Sweating

This self-validating protocol ensures that thermodynamic barriers are overcome sequentially, preventing vitrification and maximizing purity.

  • Anhydrous Preparation: Transfer the crude 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol into a jacketed Schlenk crystallizer equipped with a bottom frit. Add activated 3Å molecular sieves (10% w/v). Degas the system under a vacuum-argon manifold for 2 hours to remove dissolved oxygen and trace moisture.

  • Controlled Supercooling: Initiate cooling via the jacketed chiller at a strict rate of -1 °C/min until the internal temperature reaches -35 °C. The liquid will become highly viscous, entering a supercooled state. Do not crash-cool, as this guarantees glass formation.

  • Thermal Cycling (Annealing): Slowly raise the temperature at +0.5 °C/min to -25 °C. This restores molecular mobility. If spontaneous nucleation does not occur within 2 hours, introduce a microscopic seed crystal of the pure compound or apply localized ultrasonic agitation to overcome the nucleation energy barrier.

  • Isothermal Crystal Growth: Hold the temperature strictly at -25 °C for 12–24 hours. The crystal lattice will slowly propagate through the melt. The slow growth rate is critical to kinetically exclude impurities from the crystal lattice.

  • Sweating (Partial Melting): Gradually ramp the temperature to -21 °C (just below the true melting point). The entrapped impurities, which lower the local melting point via eutectic depression, will liquefy first. Open the bottom frit under positive argon pressure to drain this impure "sweat" fraction.

  • Product Recovery: Close the frit and warm the crystallizer to 0 °C to completely melt the purified crystal bed. Collect the ultra-pure liquid product under argon and store it in sealed ampoules.

References

  • Title: 2-[[2-(2-Hydroxyethoxy)
  • Source: tno.
  • Source: ntnu.
  • Source: uni-halle.
  • Title: Melt Crystallization (Chapter 9)
  • Title: N-Alkyl-N-methylpyrrolidinium Difluoro(oxalato)
  • Source: rsc.
  • Source: rsc.
  • Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)

Sources

Optimization

Technical Support Center: Proactive Strategies for Preventing Thioether Oxidation in 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2). This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile molecule. The central challenge in handling this compound is the susceptibility of its thioether group to oxidation.[1][2] This document provides in-depth, field-proven insights and actionable protocols to maintain the chemical integrity of your material, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Core Problem: The "Why" of Oxidation

This section addresses the fundamental chemistry behind the degradation of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

Q1: What specific part of the molecule is prone to oxidation?

The primary site of oxidative vulnerability is the sulfur atom within the thioether (R-S-R') functional group.[3] The sulfur atom possesses two lone pairs of electrons, making it nucleophilic and highly susceptible to attack by electrophilic oxidizing agents. This reactivity is the root cause of the compound's instability in the presence of oxidants.

Q2: What are the common culprits (oxidants) in a typical laboratory or manufacturing environment?

Oxidation is rarely caused by a single factor. It is often a combination of environmental and process-related conditions. The most common initiators include:

  • Atmospheric Oxygen: The process of autoxidation, often a radical-mediated chain reaction, can be initiated by ambient oxygen, especially when catalyzed by light or trace metal ions.[4]

  • Peroxide Contaminants: Hydrogen peroxide (H₂O₂) and organic peroxides are notoriously common impurities in solvents (e.g., THF, ether) and excipients (e.g., polysorbates, PEGs).[5] These are among the most significant sources of thioether oxidation in formulated products.[4][6]

  • Reactive Oxygen Species (ROS): Beyond simple peroxides, other ROS like hypochlorite (OCl⁻) and hydroxyl radicals (•OH) are extremely potent oxidants for thioethers.[7][8][9] Hypochlorite, in particular, oxidizes thioethers much more rapidly than hydrogen peroxide.[7][9]

  • Metal Ions: Transition metals such as iron (Fe²⁺/Fe³⁺), copper (Cu⁺/Cu²⁺), and mercury (Hg²⁺) can act as catalysts, facilitating the formation of ROS or directly participating in redox cycles that lead to thioether oxidation.[10][11]

Q3: What are the products of this oxidation, and why are they a major concern?

The oxidation of the thioether group occurs in a stepwise manner.

  • First Oxidation: The thioether is oxidized to a sulfoxide (R-S(=O)-R').

  • Second Oxidation: With a sufficiently strong oxidant or prolonged exposure, the sulfoxide can be further oxidized to a sulfone (R-S(=O)₂-R').[3][12]

These oxidized species are considered impurities and degradation products. Their presence is a critical issue for several reasons:

  • Loss of Function: Oxidation alters the electronic and steric properties of the molecule, which can lead to a partial or complete loss of its intended biological activity or chemical reactivity.

  • Product Safety and Quality: In drug development, the presence of degradation products is a major regulatory concern that can impact the safety, efficacy, and stability of the final drug product.[5]

  • Experimental Variability: Uncontrolled oxidation introduces impurities that can interfere with assays and lead to inconsistent and non-reproducible experimental results.

OxidationPathway Thioether 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Thioether) Sulfoxide Sulfoxide Derivative Thioether->Sulfoxide Mild Oxidation (e.g., H₂O₂, O₂, Peroxides) Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation (e.g., Peroxyacids, excess H₂O₂)

Caption: The oxidation pathway of the thioether to its corresponding sulfoxide and sulfone.

Section 2: Troubleshooting Guide

This section provides direct answers to common problems encountered during experimentation.

Q1: My compound shows new impurity peaks on HPLC right after dissolving it in my buffer. What's happening?

Likely Cause: This points to rapid oxidation catalyzed by components in your experimental setup. The primary suspects are dissolved oxygen in your buffer, peroxide contaminants in your solvents, or trace metal ions.

Troubleshooting Steps:

  • Immediate Action - Degas Your Solvents: Prepare a fresh solution using a buffer that has been thoroughly degassed. (See Protocol 1 ). If the impurity peak is reduced or eliminated, dissolved oxygen was the primary culprit.

  • Check for Peroxides: Use peroxide test strips to check your solvents (especially ethers and THF). If positive, discard the solvent and use a fresh, unopened bottle of high-purity, peroxide-free solvent. (See Protocol 4 ).

  • Introduce a Chelator: Prepare a new solution and add a small amount of a chelating agent like EDTA (e.g., 100 µM final concentration). If this stabilizes the compound, trace metal ion contamination is likely. Ensure all glassware is scrupulously clean (acid-washing may be necessary).

Q2: My long-term stability study shows a gradual loss of the parent compound and the growth of a new peak. How do I confirm it's oxidation and stop it?

Likely Cause: Gradual degradation during storage is a classic sign of slow oxidation from low levels of oxygen in the headspace of the vial and/or peroxide impurities in the formulation excipients.[5]

Investigation and Mitigation:

  • Peak Identification: Use LC-MS to analyze the degraded sample. The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will show a +32 amu increase. This provides definitive evidence of oxidation.

  • Storage Environment: Review your storage conditions. For long-term storage, the solid compound should be blanketed with an inert gas (argon or nitrogen) in a tightly sealed vial and stored at -20°C or below.[13][14][15] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[13][15]

  • Formulation Optimization:

    • Add an Antioxidant: This is the most effective intervention. Incorporate a suitable antioxidant into your formulation. (See Table 1 and Protocol 3 ).

    • Inert Packaging: Package the final product in an oxygen-impermeable container, and consider including an oxygen scavenger in the packaging.

Section 3: Proactive Prevention Protocols

The most effective strategy is prevention. A multi-layered approach that controls the environment, materials, and formulation is essential for success.

PreventionWorkflow cluster_storage 1. Storage & Handling cluster_prep 2. Solution Preparation cluster_formulation 3. Reaction / Formulation cluster_analysis 4. QC & Analysis Storage Store Solid Compound - Under Inert Gas (Ar/N₂) - At ≤ -20°C - Protected from Light Degas Protocol 1: Degas All Buffers & Solvents Storage->Degas Qualify Protocol 4: Qualify Solvents (Peroxide-Free) Chelate Add Chelating Agent (e.g., 100 µM EDTA) Degas->Chelate Antioxidant Protocol 3: Incorporate Antioxidant (e.g., Methionine, BHT) Chelate->Antioxidant HPLC Protocol 5: Monitor Stability via HPLC-UV/MS Antioxidant->HPLC

Caption: A multi-layered workflow for preventing thioether oxidation at every stage.

Protocol 1: Preparation and Use of Degassed Buffers

Rationale: Dissolved oxygen is a primary oxidant. This protocol removes it from aqueous solutions.[13]

Materials:

  • Buffer solution

  • Flask with a side-arm, sealed with a septum

  • Magnetic stir plate and stir bar

  • Inert gas source (high-purity argon or nitrogen) with regulator

  • Two long needles (e.g., 18-gauge)

Procedure:

  • Place the buffer and stir bar in the flask.

  • Seal the flask with the septum.

  • Insert one needle through the septum to act as a gas outlet.

  • Insert the second needle (the gas inlet) so its tip is below the surface of the buffer.

  • Begin gentle stirring.

  • Start a steady but not overly vigorous flow of inert gas through the inlet needle. You should see continuous bubbling.

  • Sparge the buffer for a minimum of 30-60 minutes.

  • After degassing, remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas in the flask.

  • Use the degassed buffer immediately for the best results.

Protocol 2: Strategic Use of Stabilizers

Rationale: Adding sacrificial agents like antioxidants or sequestering catalysts with chelators provides robust chemical protection.

Procedure:

  • Select a Stabilizer: Choose an appropriate agent based on your system's compatibility (see Table 1 ).

  • Chelating Agents: For aqueous systems where metal contamination is a concern, add a stock solution of EDTA to a final concentration of 10-100 µM.

  • Antioxidants:

    • For aqueous formulations, a water-soluble antioxidant like L-methionine can be effective. Methionine's own thioether is readily oxidized, acting as a sacrificial protectant.

    • For organic systems or lipid-based formulations, a radical scavenger like Butylated Hydroxytoluene (BHT) is a common choice.

    • Prepare a concentrated stock solution of the antioxidant in a compatible solvent.

    • Add the antioxidant to your final solution to the desired working concentration (typically in the µM to low mM range).

Table 1: Comparison of Common Stabilizers for Thioether-Containing Compounds

Stabilizer Class Example(s) Mechanism of Action Typical Concentration Key Considerations
Chelating Agents EDTA, DTPA Sequesters catalytic metal ions (Fe²⁺, Cu²⁺), preventing Fenton-like reactions.[13] 10 - 100 µM Highly effective in aqueous buffers. May be incompatible with experiments involving specific metal ions.
Sacrificial Thioethers L-Methionine Acts as a competitive substrate for oxidation, protecting the target molecule. 100 µM - 5 mM Excellent for biocompatible and aqueous systems. The oxidized methionine is generally benign.
Radical Scavengers BHT, Vitamin E (α-tocopherol) Terminates free-radical chain reactions by donating a hydrogen atom to form a stable radical.[16][17] 50 - 200 µM Best for organic solvents or lipidic formulations. Poorly soluble in water.

| Peroxide Decomposers | Thiodipropionates, Triphenylphosphine | Stoichiometrically reduces hydroperoxides to non-reactive alcohols, preventing them from initiating oxidation.[16] | Varies widely | Highly effective but may introduce byproducts (e.g., triphenylphosphine oxide) that require removal.[18] |

Section 4: Analytical Quality Control

Verifying the stability of your compound is as important as preventing its degradation.

Protocol 3: Routine HPLC-UV Method for Monitoring Stability

Rationale: A simple, robust HPLC method can quickly resolve the parent thioether from its more polar sulfoxide and sulfone derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid or TFA.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a higher concentration of Mobile Phase B over 10-15 minutes.

  • Detection: UV detector set to an appropriate wavelength (e.g., 210-220 nm).

  • Expected Elution Order: The non-polar parent thioether will elute last. The more polar sulfoxide will elute earlier, and the even more polar sulfone will elute earliest.

Protocol 4: Qualitative Peroxide Test for Solvents

Rationale: Quickly screen incoming or stored solvents for dangerous levels of peroxides before they ruin an experiment.

Materials:

  • Potassium Iodide (KI) starch paper or commercial peroxide test strips.

  • Solvent to be tested.

Procedure:

  • Apply a drop of the solvent to the test strip.

  • If peroxides are present, the iodide (I⁻) will be oxidized to iodine (I₂), which forms a blue-black complex with the starch indicator.

  • Result: Any color change from white to blue/purple/black indicates the presence of peroxides. The intensity of the color correlates with the concentration.

  • Action: If the test is positive, do not use the solvent. Dispose of it according to your institution's safety guidelines.

Section 5: Comprehensive FAQs

Q: What are the ideal long-term storage conditions for the pure, solid compound? A: Upon receipt, aliquot the solid material into smaller, single-use vials to minimize exposure to air and moisture from repeated openings.[13] Blanket each vial with dry argon or nitrogen, seal tightly, and store at -20°C or colder, protected from light.[14][15]

Q: Can I use DMSO as a solvent? A: Use with caution. While DMSO is an excellent solvent, it can contain oxidizing impurities and is known to be reactive with some compounds, especially under certain conditions (e.g., elevated temperatures, presence of acids).[7][9] If used for stock solutions, use high-purity, anhydrous grade DMSO, store it under an inert atmosphere, and keep it at -20°C.[14]

Q: Are there any specific metals I should be most concerned about? A: Yes. Soft Lewis acids like mercury (Hg²⁺) and silver (Ag⁺) have a high affinity for sulfur.[10] However, for catalyzing oxidation, redox-active transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are the primary concern due to their role in generating ROS.[11]

References
  • Peskin, A. V., & Winterbourn, C. C. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Available at: [Link]

  • Tintoll. (2026). Thioether Antioxidant. Available at: [Link]

  • Fishman, A., & Tao, Y. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. Available at: [Link]

  • PubMed. (2009). Rapid methods for high-throughput detection of sulfoxides. Available at: [Link]

  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
  • Peklar, S., & Podhraški, V. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • Shagidullin, R. R., et al. (2022). Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. PMC. Available at: [Link]

  • ACS Publications. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. Available at: [Link]

  • Boyd, D. A., & Boyd, S. L. (2024). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Chemical reactions used to detect sulfoxides in this study. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Mishanina, T. V., & G-T., L. (2017). The role of thiols in antioxidant systems. PMC - NIH. Available at: [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. Available at: [Link]

  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • Rahman, M. H., & T., K. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC. Available at: [Link]

  • Reddit. (2013). Handling thiols in the lab. Available at: [Link]

  • ACS Publications. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol. Available at: [Link]

  • ResearchGate. (2021). Effects of storage conditions on thiol disulfide homeostasis. Available at: [Link]

Sources

Troubleshooting

Degradation pathways for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol under acidic conditions

Technical Support Center: Troubleshooting 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Stability Under Acidic Conditions Welcome to the Technical Support Center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Stability Under Acidic Conditions

Welcome to the Technical Support Center for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2)[1][2]. This aliphatic thioether-ether compound is widely utilized in drug formulation, surfactant synthesis, and as a flexible linker in bioconjugation. However, its stability is strictly dependent on pH, temperature, and the specific counter-ions present in the solution. Under acidic conditions, the molecule is susceptible to several degradation pathways, including intramolecular cyclization, ether cleavage, and nucleophilic substitution[3].

This guide provides a comprehensive, field-proven troubleshooting framework to help application scientists and drug development professionals identify, mitigate, and prevent acid-catalyzed degradation in their experimental workflows.

Quantitative Summary of Degradation Profiles

To effectively troubleshoot, you must first understand the kinetic and mass-shift profiles of the potential degradation products.

Table 1: Summary of Degradation Products and Kinetics under Acidic Conditions

Degradation PathwayPrimary ProductsKey Catalysts / ConditionsMass Shift (Δ Da)Kinetic Rate
Intramolecular Cyclization 1,4-Oxathiane + Ethylene GlycolStrong acids (pH < 2), Heat (>40°C)Cleavage fragmentsModerate
Nucleophilic Substitution Chlorinated thioethers (Mustard analogs)Hydrochloric acid (HCl), Heat+18.5 Da (per Cl substitution)Fast (in conc. HCl)
Ether Cleavage Thiodiglycol (TDG) + Ethylene GlycolStrong acids (HI, HBr), Prolonged heatCleavage fragmentsSlow
Oxidation Sulfoxides / SulfonesTrace metals, dissolved O₂, Acidic media+16 Da / +32 DaSlow to Moderate

Troubleshooting Guide: Step-by-Step Methodology

When you observe a loss of purity or unexpected peaks during formulation or chromatography, follow this self-validating protocol to diagnose and resolve the root cause.

Step 1: Chemical Characterization of the Impurity
  • Causality: Identifying the specific mass shift or fragmentation pattern dictates the degradation mechanism. A +16 Da shift indicates oxidation at the sulfur center (sulfoxide formation)[4][5], whereas the presence of low-molecular-weight cyclic fragments indicates acid-catalyzed dehydration[3].

  • Methodology:

    • Prepare a 1 mg/mL solution of the degraded sample in a neutral solvent (e.g., LC-MS grade water/acetonitrile).

    • Inject 5 µL into an LC-MS system equipped with a C18 column.

    • Scan for the parent mass (m/z 167.07 [M+H]⁺)[2] and common degradation adducts (+16 Da for sulfoxide, +18.5 Da for chlorine substitution).

    • For volatile cyclic products, inject the sample into a GC-MS system and monitor m/z 104 (1,4-oxathiane).

  • Self-Validation: Spike the sample with a known standard of thiodiglycol (TDG) or 1,4-oxathiane to confirm retention time alignment.

Step 2: Evaluate and Substitute the Acid Source
  • Causality: The primary hydroxyl groups of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol can be protonated to form a highly reactive leaving group (-OH₂⁺). If a strong nucleophile like Cl⁻ is present, it will undergo an S_N2 reaction to form 2-chloroethyl derivatives[6][7].

  • Methodology:

    • Audit your buffer preparation logs to determine if hydrohalic acids (e.g., HCl, HBr) were used for pH adjustment.

    • If acidic pH is mandatory for your formulation or HPLC mobile phase, immediately switch to a non-nucleophilic acid such as 0.1% Formic Acid, Trifluoroacetic Acid (TFA), or Sulfuric Acid (H₂SO₄).

Step 3: Prevent Autoxidation in Acidic Media
  • Causality: While acid alone does not oxidize the thioether, acidic aqueous environments often increase the solubility of trace transition metals. These metals catalyze the reduction of dissolved oxygen, generating reactive oxygen species (ROS) that rapidly oxidize the thioether to a sulfoxide[5].

  • Methodology:

    • Sparge all acidic aqueous buffers with ultra-pure Argon or Nitrogen for 15 minutes prior to use.

    • Add a metal chelator (e.g., 1 mM EDTA) to sequester trace transition metals.

  • Self-Validation: Treat an aliquot of the oxidized (+16 Da) sample with 10 mM TCEP or DTT for 30 minutes at room temperature. Re-analyze via LC-MS; if the peak reverts to the parent mass, the degradation was definitively an autoxidative sulfoxide formation.

Visualizing the Degradation Logic

Pathways Parent 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Intact Molecule) Protonated Protonated Intermediate (+H+) Parent->Protonated Acidic pH (H+ addition) Oxidation Sulfoxide / Sulfone (+16 / +32 Da) Parent->Oxidation Trace Metals / O2 (Acid-facilitated) Cyclization 1,4-Oxathiane + Ethylene Glycol Protonated->Cyclization Heat (>40°C) Internal Nucleophilic Attack Halogenation Chlorinated Thioethers (Mustard Analogs) Protonated->Halogenation Nucleophilic Acid (e.g., HCl, HBr)

Acid-catalyzed degradation pathways of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol.

Workflow Start Detect Degradation (Mass Shift or Purity Loss) CheckAcid Is a nucleophilic acid (HCl/HBr) being used? Start->CheckAcid HalogenRisk Halogenation Risk! Switch to TFA or H2SO4 CheckAcid->HalogenRisk Yes CheckTemp Is the reaction temperature > 40°C? CheckAcid->CheckTemp No CyclizationRisk Cyclization Risk! Perform on ice & neutralize quickly CheckTemp->CyclizationRisk Yes CheckMass Is there a +16 Da mass shift? CheckTemp->CheckMass No OxidationRisk Oxidation Risk! Degas buffers & add EDTA/DTT CheckMass->OxidationRisk Yes

Troubleshooting workflow for diagnosing and mitigating acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: Why do I see a highly toxic byproduct when adjusting the pH with HCl? A1: When 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is exposed to concentrated or heated HCl, the terminal hydroxyl groups are protonated and subsequently displaced by chloride ions. This nucleophilic substitution converts the benign alcohol into a halogenated thioether[6][7]. CRITICAL SAFETY WARNING: These chlorinated byproducts are severe vesicants (blistering agents) structurally analogous to sulfur mustard. Never use HCl and heat with thiodiglycol derivatives unless operating under strict chemical warfare agent (CWA) safety protocols.

Q2: How does the sulfur atom contribute to the instability of the ether bond? A2: The sulfur atom possesses lone pairs that can act as a powerful internal nucleophile. Under acidic conditions, if an adjacent oxygen atom (either the ether oxygen or the terminal hydroxyl) is protonated, the sulfur atom can attack the adjacent carbon via neighboring group participation (anchimeric assistance). This forms a highly reactive episulfonium ring intermediate, which then resolves by expelling a leaving group (like ethylene glycol), ultimately yielding 1,4-oxathiane[3].

Q3: Can I reverse the ether cleavage or cyclization once it has occurred? A3: No. Unlike sulfoxide formation, which can be readily reversed with reducing agents (like TCEP or DTT), acid-catalyzed ether cleavage and intramolecular cyclization involve the permanent breaking of C-O and C-S bonds. Once 1,4-oxathiane or thiodiglycol fragments are formed, the molecule cannot be reconstituted. Prevention through temperature control and pH moderation is the only viable strategy.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Characterization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol: A Comparative Guide

As a Senior Application Scientist, I approach the characterization of heteroatom-containing PEG linkers not just as a routine quality control task, but as a system of interconnected physicochemical behaviors. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of heteroatom-containing PEG linkers not just as a routine quality control task, but as a system of interconnected physicochemical behaviors. The compound 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (HEETE) , bearing the CAS number 85391-94-2, is a highly specialized bifunctional molecule. It features both polyethylene glycol (PEG) ether linkages and a central thioether bond, making it a critical hydrophilic linker in bioconjugation and antibody-drug conjugate (ADC) development[1],[2].

However, its unique structure presents a dual analytical challenge: the highly polar terminal diols dictate complex solvation dynamics, while the central thioether (-S-) linkage introduces a specific vulnerability to oxidation[3]. This guide objectively compares the analytical methods used to characterize HEETE, evaluates its performance against alternative linkers, and provides self-validating experimental protocols to ensure absolute data integrity.

Comparative Analysis of Analytical Methods

To establish the purity and structural integrity of HEETE, relying on a single analytical technique is insufficient. The molecule's lack of a strong UV chromophore renders standard HPLC-UV ineffective. Instead, we must utilize orthogonal techniques, each selected for a specific physicochemical causality.

  • LC-MS/MS (ESI+): The Gold Standard for Intact Mass.

    • Causality: The highly polar nature of the terminal hydroxyls and ether oxygens makes HEETE highly amenable to Electrospray Ionization (ESI). ESI+ efficiently protonates the ether oxygens, yielding robust [M+H]+ (m/z 167.07) and [M+Na]+ (m/z 189.05) ions[1]. Furthermore, LC-MS/MS is uniquely capable of resolving the intact thioether from its trace oxidative degradants (sulfoxides and sulfones), a critical requirement for therapeutic developability[3].

  • 1H and 13C NMR Spectroscopy: Backbone Verification.

    • Causality: While MS confirms molecular weight, it can suffer from ionization suppression. NMR provides quantitative, non-destructive confirmation of the PEG-to-thioether backbone ratio, ensuring no truncation of the ethylene oxide units occurred during synthesis.

  • GC-MS (with Derivatization): Volatile Impurity Profiling.

    • Causality: Direct injection of HEETE into a GC inlet causes severe peak tailing due to the hydrogen bonding of the diols, and the high inlet temperatures risk thermal oxidation of the thioether. Therefore, derivatization (e.g., silylation via BSTFA) is mandatory to increase volatility and protect the thioether core.

Analytical_Workflow HEETE HEETE (CAS 85391-94-2) Prep Sample Preparation HEETE->Prep LCMS LC-MS/MS (ESI+) Prep->LCMS Intact Mass & Purity NMR 1H/13C NMR Prep->NMR Backbone Structure GCMS GC-MS (Derivatized) Prep->GCMS Volatile Impurities Output Integrated Characterization LCMS->Output NMR->Output GCMS->Output

Caption: Orthogonal analytical workflow for the structural and purity characterization of HEETE.

Performance Comparison: HEETE vs. Alternatives

When engineering a bioconjugate, HEETE is often evaluated against traditional alternatives like Thiodiglycol (TDG) (a shorter thioether) and PEG-4 (a pure ether diol without sulfur). The table below summarizes their physicochemical properties and analytical behaviors under oxidative stress.

Table 1: Physicochemical and Analytical Performance Comparison
Property / MetricHEETE (CAS 85391-94-2)Thiodiglycol (TDG)PEG-4 (Standard)
Molecular Weight 166.24 g/mol 122.18 g/mol 194.23 g/mol
LogP (Hydrophilicity) -0.6 (Highly Polar)-0.7 (Highly Polar)-1.2 (Ultra Polar)
Oxidation Susceptibility Moderate (Sterically hindered)High (Rapid to sulfoxide)None (No thioether)
Primary Analytical Method LC-MS/MS (ESI+)GC-MS or LC-MS/MSLC-MS/MS (ESI+)
Ionization Efficiency (ESI+) Excellent ([M+Na]+ dominant)Poor (Often requires APCI)Excellent ([M+Na]+ dominant)
Therapeutic Utility ADC linker, antioxidant spacerPrecursor, chemical standardPure hydrophilic spacer

Data supported by standard characterization protocols for thiodiglycolic derivatives[4],[5].

Validated Experimental Protocols

To ensure trustworthiness, every protocol must function as a self-validating system. The following methodologies are designed to prevent false positives and ensure accurate characterization.

Protocol A: LC-MS/MS Characterization and Oxidation Profiling

This protocol quantifies intact HEETE and screens for its primary degradants (sulfoxide and sulfone)[6].

  • Sample Preparation: Dilute HEETE to 10 µg/mL in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source to promote [M+H]+ formation, while the 50% organic fraction ensures optimal droplet desolvation in the ESI source, preventing signal suppression.

  • System Suitability Test (SST) [Self-Validation]: Inject a resolution mixture of HEETE and Thiodiglycolic acid (TDGA). Ensure baseline resolution ( Rs​≥2.0 ). If Rs​<2.0 , the column is exhibiting peak tailing due to active silanol sites, which will artificially broaden the HEETE peak and obscure trace impurities[4].

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile over 10 minutes.

    • Causality: HEETE's extreme polarity (LogP -0.6) requires highly aqueous initial conditions to ensure adequate retention before elution.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor m/z 167.07 ([M+H]+) and m/z 189.05 ([M+Na]+).

    • Causality: PEG-like molecules have a high affinity for ambient sodium ions in the LC system; tracking the sodium adduct alongside the protonated mass prevents false-negative quantification.

Oxidation_Pathway Thioether HEETE (Thioether) m/z 167.07 Sulfoxide Sulfoxide Degradant m/z 183.07 Thioether->Sulfoxide ROS / H2O2 Sulfone Sulfone Degradant m/z 199.06 Sulfoxide->Sulfone Excess Oxidation

Caption: Stepwise oxidative degradation pathway of HEETE monitored via LC-MS/MS mass shifts.

Protocol B: NMR Structural Validation
  • Solvent Selection: Dissolve 15 mg of HEETE in 0.6 mL of anhydrous DMSO-d6.

    • Causality: While D2O is standard for water-soluble PEGs, it rapidly exchanges with the terminal hydroxyl protons, erasing their signals from the spectrum. DMSO-d6 preserves the -OH coupling, allowing for complete structural assignment.

  • Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR (minimum 512 scans) at 298 K.

  • Internal Standard & Self-Validation: Use TMS (Tetramethylsilane) at 0.0 ppm as a reference. To validate the structural integrity, integrate the thioether-adjacent methylene protons ( ∼2.6 ppm) against the terminal hydroxyl protons ( ∼4.5 ppm). A strict 1:1 molar ratio validates the absence of truncated PEG chains or unreacted starting materials.

Conclusion

The characterization of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol requires a nuanced understanding of its hybrid PEG-thioether nature. While it offers superior steric flexibility and hydrophilicity compared to standard thiodiglycol, its susceptibility to oxidation demands rigorous LC-MS/MS monitoring[5]. By employing the orthogonal, self-validating analytical methods detailed above, researchers can confidently integrate HEETE into advanced bioconjugation workflows while maintaining strict control over product developability and stability.

References

  • Title: 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol (Compound Summary) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples Source: Taylor & Francis Online URL: [Link]

  • Title: E2838 Standard Test Method for Determination of Thiodiglycol on Wipes by Solvent Extraction Followed by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) Source: ASTM International URL: [Link]

  • Title: Structure, heterogeneity and developability assessment of therapeutic antibodies Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

High-Field vs. Benchtop NMR for the Structural Verification of PEG-Thioether Linkers: A Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound in Focus: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) Executive Summary In modern drug development, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound in Focus: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2)

Executive Summary

In modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, flexible aliphatic linkers like 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol play a critical role in modulating solubility and payload release. However, the structural verification of these PEG-thioether molecules presents a unique analytical challenge due to severe signal overlap in standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field NMR (600 MHz) —the gold standard for de novo structural elucidation—against modern Benchtop NMR (80 MHz) systems used for routine Process Analytical Technology (PAT) and QA/QC. By establishing a self-validating 2D NMR protocol, we can decode the causality behind chemical shifts and ensure absolute structural confidence.

The Analytical Challenge: Causality in Chemical Shifts

To understand why comparing instrument performance is necessary, we must first analyze the molecule's electronic environment. The structure of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (HO-CH2(1)-CH2(2)-O-CH2(3)-CH2(4)-S-CH2(5)-CH2(6)-OH) consists of three distinct aliphatic spin systems separated by heteroatoms (Oxygen and Sulfur).

The Causality of Signal Overlap: According to [1], the chemical shift of a proton is directly dictated by the electronegativity of adjacent atoms.

  • Oxygen (Electronegativity = 3.44): Exerts a strong deshielding effect, pulling electron density away from adjacent protons and shifting them downfield to the ~3.60–3.80 ppm region.

  • Sulfur (Electronegativity = 2.58): Being larger and less electronegative, sulfur exerts a weaker deshielding effect, placing its adjacent protons further upfield at ~2.70–2.80 ppm .

Because the molecule contains multiple -CH2-O- and -CH2-OH groups, their signals collapse into a dense multiplet at lower magnetic fields. To unambiguously assign this molecule, we must rely on 2D NMR techniques (COSY, HSQC, HMBC) to bridge the heteroatom gaps.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following step-by-step protocol functions as a self-validating system. Initial hypotheses generated by 1D NMR are rigorously tested and confirmed using 2D heteronuclear correlations.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 25 mg of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (Purity ≥98%) in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

    • Causality: CDCl₃ is deliberately chosen over D₂O or DMSO-d₆ to minimize rapid deuterium exchange with the terminal hydroxyl (-OH) protons. This allows the -OH signals to manifest as distinct (albeit broad) singlets, ensuring accurate mass balance integration [2].

  • Sample Transfer: Transfer to a high-precision 5 mm NMR tube for the 600 MHz system, or inject directly into the flow cell of the benchtop spectrometer.

Phase 2: High-Field Acquisition (600 MHz)
  • 1D ¹H NMR: Acquire 16 scans using a 90° pulse with a 5-second relaxation delay (D1) to guarantee quantitative integration of all proton environments.

  • 1D ¹³C NMR: Acquire 512 scans using a 30° pulse with complete WALTZ-16 proton decoupling.

  • 2D COSY (Correlation Spectroscopy): Acquire with 128 t1 increments. Purpose: Identifies the three isolated -CH2-CH2- spin systems by mapping 3-bond (³J) proton-proton couplings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimize ¹J(C-H) for 145 Hz. Purpose: Maps each proton multiplet to its directly attached carbon, resolving overlapping ¹H signals via the broader ¹³C dispersion.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize long-range ³J(C-H) for 8 Hz. Purpose: This is the critical validating step. HMBC cross-peaks bridge the unprotonated Oxygen and Sulfur atoms, proving the exact sequence of the PEG-thioether chain [3].

Data Presentation & Instrument Comparison

Table 1: Complete ¹H and ¹³C NMR Assignments (High-Field 600 MHz)

At 600 MHz, the superior signal dispersion (Hz/ppm) resolves the aliphatic chain into distinct triplets, allowing for absolute assignment.

PositionFunctional Group¹H Shift (δ, ppm)MultiplicityJ-Coupling (Hz)¹³C Shift (δ, ppm)Key 2D HMBC Correlations
1 HO-CH2-3.75t5.861.5C2
2 -CH2-O-3.60t5.872.5C1, C3
3 -O-CH2-3.65t6.270.5C2, C4
4 -CH2-S-2.75t6.231.5C3, C5
5 -S-CH2-2.70t6.034.5C4, C6
6 -CH2-OH3.72t6.060.5C5
OH -OH2.85br s---
Table 2: Performance Comparison (600 MHz vs. 80 MHz)

While high-field NMR is required for the initial structural proof, [4] have revolutionized in-line reaction monitoring. Here is how the two platforms compare for this specific compound:

Analytical FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
¹H Resolution Baseline resolution of all 6 distinct triplets.Severe overlap. Collapses into two main multiplets (3.6-3.8 ppm and 2.7 ppm).
Integration Accuracy Absolute (2H : 2H : 2H : 2H : 2H : 2H).Macroscopic (8H for O-adjacent : 4H for S-adjacent).
2D Capabilities High-resolution HSQC and HMBC easily acquired.Limited to basic COSY; HSQC suffers from low ¹³C sensitivity.
Primary Use Case De novo structural elucidation, impurity profiling.Reaction monitoring (PAT), rapid QA/QC, yield quantification [5].
Cost & Footprint >$500k, requires dedicated cryogen facility.<$100k, cryogen-free, fits inside a standard fume hood.

2D NMR Elucidation Workflow Visualization

The following diagram illustrates the self-validating logic used to assign the molecule at 600 MHz. COSY establishes the isolated spin systems, while HMBC provides the critical linkages across the ether and thioether bonds.

G cluster_0 Spin System A (PEG) cluster_1 Spin System B (Ether/Thioether) cluster_2 Spin System C (Thioether/Alkanol) C1 C1 (61.5 ppm) HO-CH2- C2 C2 (72.5 ppm) -CH2-O- C1->C2 COSY (3J) C3 C3 (70.5 ppm) -O-CH2- C2->C3 HMBC (via Oxygen) C4 C4 (31.5 ppm) -CH2-S- C3->C4 COSY (3J) C5 C5 (34.5 ppm) -S-CH2- C4->C5 HMBC (via Sulfur) C6 C6 (60.5 ppm) -CH2-OH C5->C6 COSY (3J)

Figure 1: 2D NMR magnetization transfer pathways demonstrating COSY (1H-1H) and HMBC (1H-13C) correlations.

Conclusion & Recommendations

For the structural verification of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol:

  • High-Field NMR (600 MHz) is mandatory for the initial regulatory filing and absolute structural proof. The combination of HSQC and HMBC is the only way to definitively sequence the alternating oxygen and sulfur heteroatoms.

  • Benchtop NMR (80 MHz) is highly recommended as a complementary tool for downstream manufacturing. While it cannot resolve the individual triplets of the PEG chain, its ability to cleanly separate the Oxygen-adjacent protons (8H) from the Sulfur-adjacent protons (4H) makes it an exceptional, cost-effective solution for real-time purity quantification and reaction monitoring.

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Emery Pharma[Link] [1]

  • 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol (CID 3020660) PubChem, National Institutes of Health[Link][1]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization ACS Omega (via NCBI PMC)[Link][2]

  • Benchtop NMR Applications | Production Quality Solutions Oxford Instruments[Link][3]

  • Reaction Monitoring/Process Analytical Technology (PAT) Nanalysis [Link][4]

Sources

Validation

Comparison of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol with thiodiglycol

As a Senior Application Scientist navigating the complex landscape of specialty chemicals, I frequently encounter formulation challenges where the subtle modification of a molecule drastically alters its industrial and b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of specialty chemicals, I frequently encounter formulation challenges where the subtle modification of a molecule drastically alters its industrial and biological utility. A classic example of this is the transition from Thiodiglycol (TDE) to its mono-ethoxylated derivative, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (TDEE) .

While they share a fundamental thioether backbone, their functional applications diverge completely. TDE is a highly polar, water-miscible solvent prized in microscopy and chemical synthesis[1][2]. In contrast, the asymmetric addition of an ethoxy group transforms TDEE into a specialized nonionic surfactant, rendering it an indispensable auxiliary brightener in acid zinc electroplating[3].

This guide provides an objective, data-backed comparison of these two compounds, detailing the causality behind their physicochemical behavior and providing self-validating experimental protocols for their primary applications.

Structural Causality & Physicochemical Profiling

To understand why these chemicals behave differently, we must look at their molecular architecture.

Thiodiglycol (TDE) is a symmetrical molecule with a central sulfur atom flanked by two hydroxyethyl groups. This symmetry, combined with the hydrogen-bonding capacity of the terminal hydroxyls, makes it a powerful polar protic solvent[1][2]. The dense electron cloud of the sulfur atom gives it a high degree of polarizability, which is responsible for its exceptionally high refractive index (up to 1.518)[1].

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (TDEE) breaks this symmetry. By ethoxylating one of the hydroxyl groups, the molecule gains a longer, flexible hydrophilic tail[4]. This structural asymmetry imparts amphiphilic characteristics. Instead of acting merely as a solvent, TDEE functions as a nonionic surfactant[3]. It can orient itself at interfaces—such as the boundary between an aqueous electrolyte and a metal cathode—modulating surface tension and ion diffusion[3].

Quantitative Comparison Table
PropertyThiodiglycol (TDE)2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (TDEE)
CAS Number 111-48-8[5]85391-94-2[4]
Molecular Formula C₄H₁₀O₂S[1]C₆H₁₄O₃S[4]
Molar Mass 122.18 g/mol [1]166.24 g/mol [4]
Primary Classification Polar Protic Solvent[2]Nonionic Surfactant / Polyether[3]
Boiling Point 282 °C (Decomposes)[1]> 200 °C (Estimated)
Key Functional Role Refractive index matching, solvent[1]Wetting agent, electroplating brightener[3]
Regulatory Status CWC Schedule 2 (Mustard Gas Precursor)[1]Unrestricted Industrial Chemical

Mechanistic Divergence: From Solvents to Surfactants

The structural differences dictate their distinct roles in applied science. The diagram below illustrates the logical workflow of how ethoxylation shifts the molecule's application profile.

G TDE Thiodiglycol (TDE) CAS: 111-48-8 Polar Protic Solvent EO + Ethylene Oxide (Controlled Ethoxylation) TDE->EO Chemical Modification App1 Optical Clearing & Microscopy Mounting TDE->App1 High Refractive Index App2 Chemical Weapon Precursor / Metabolite TDE->App2 Chlorination TDEE 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol CAS: 85391-94-2 Nonionic Surfactant EO->TDEE Asymmetric Extension App3 Acid Zinc Electroplating (Auxiliary Brightener) TDEE->App3 Cathode Adsorption App4 Wetting Agent & Industrial Emulsifier TDEE->App4 Amphiphilic Nature

Fig 1: Functional divergence of Thiodiglycol via controlled ethoxylation.
The Causality of TDE in Optical Clearing

In biological microscopy, light scattering caused by the mismatch in refractive indices (RI) between water (RI ≈ 1.33) and lipid/protein structures (RI ≈ 1.51) renders thick tissues opaque. TDE is highly miscible with water and possesses an inherent RI of 1.518[1]. By displacing water in the tissue with a highly concentrated TDE solution, the internal RI becomes homogenous. The causality is purely optical: eliminating RI gradients eliminates light scattering, rendering the tissue transparent without quenching fluorophores.

The Causality of TDEE in Electroplating

In acid zinc electroplating, applying high current densities typically causes zinc ions (Zn²⁺) to reduce too rapidly, leading to dendritic, burnt (charred), and brittle deposits[3]. TDEE acts as a leveling agent. The sulfur atom in the thioether core has a strong affinity for the active sites on the zinc cathode. Once adsorbed, the extended ethoxy chain creates a steric diffusion barrier in the Helmholtz double layer. This barrier slows down the reduction kinetics of Zn²⁺, forcing the metal to deposit smoothly and evenly, thereby preventing charring and drastically improving ductility[3].

Self-Validating Experimental Protocols

To objectively compare their utility, I have outlined two self-validating experimental workflows that rely on the distinct properties of each compound.

Protocol A: Tissue Clearing via Refractive Index Matching (Using TDE)

This protocol utilizes TDE to optically clear fixed biological tissues for deep-tissue imaging.

  • Preparation of Gradient: Prepare aqueous solutions of TDE at 10%, 25%, 50%, and 97% (v/v) in Phosphate Buffered Saline (PBS).

  • Tissue Fixation: Fix the target tissue (e.g., mouse brain hemisphere) in 4% paraformaldehyde for 24 hours.

  • Incubation: Submerge the tissue sequentially in the TDE gradient (10% to 50%) for 2 hours each at room temperature on a gentle rocker. Transfer to the 97% TDE solution for final clearing (12-24 hours).

  • Self-Validation Mechanism: Measure the refractive index of the final 97% TDE bath using an Abbe refractometer. It must read exactly 1.518 . If the tissue remains visually opaque, the RI of the bath has been diluted by residual tissue water, validating that further incubation in fresh 97% TDE is required.

Protocol B: Hull Cell Evaluation for Acid Zinc Electroplating (Using TDEE)

This protocol validates the anti-charring and brightening efficacy of TDEE in a controlled electroplating environment.

  • Electrolyte Preparation: Prepare a standard acid zinc bath containing 30 g/L Zinc Chloride, 130 g/L Potassium Chloride, and 30 g/L Boric Acid.

  • Surfactant Dosing: Add TDEE (CAS 85391-94-2) to the bath at a concentration of 2.0 g/L .

  • Plating Operation: Pour 267 mL of the bath into a standard Hull Cell. Insert a zinc anode and a clean steel cathode panel. Apply a continuous current of 2 Amperes for exactly 10 minutes .

  • Self-Validation Mechanism: The geometry of the Hull Cell creates a continuous gradient of current densities across the steel panel.

    • Validation Check: Inspect the high-current-density edge of the panel. If TDEE is functioning correctly, this edge will be bright, smooth, and ductile[3]. If the edge is charred, powdery, or dark, it validates that the TDEE concentration is either too low or the molecule has degraded, failing to form the necessary steric diffusion barrier.

Regulatory and Safety Implications

When selecting between these compounds, researchers must account for severe regulatory differences. Because Thiodiglycol (TDE) can be easily chlorinated to produce bis(2-chloroethyl)sulfide (Sulfur Mustard Gas), it is strictly regulated as a Schedule 2 chemical under the Chemical Weapons Convention (CWC) [1][6]. Its procurement, use, and disposal require rigorous documentation and government compliance.

Conversely, TDEE (85391-94-2) , due to the ethoxy extension, cannot be directly chlorinated into sulfur mustard. It is treated as a standard industrial nonionic surfactant and is not subject to CWC restrictions, making it vastly easier to procure and scale for industrial applications like coatings, inks, and electroplating[3].

References

  • Wikipedia Contributors. "Thiodiglycol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ataman Kimya. "Thiodiglycol Ethoxylate." Ataman Chemicals. Available at: [Link]

  • The Good Scents Company. "Thiodiglycol, 111-48-8." The Good Scents Company. Available at: [Link]

  • National Center for Biotechnology Information. "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | C6H14O3S | CID 3020660." PubChem. Available at:[Link]

  • Halo-Surtec / BASF. "Lugalvan HS 1000: Thiodiglycol ethoxylate Technical Information." Halo-Surtec. Available at: [Link]

Sources

Comparative

Validating the Structure of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol: A Comparison Guide to Advanced X-Ray Crystallography

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Scientific Context The compound 2-[[2-(2-Hydroxyethoxy)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Scientific Context

The compound 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2), frequently abbreviated as HEETE, is a highly functionalized aliphatic molecule featuring both ether and thioether linkages, terminating in two hydroxyl groups[1]. With a molecular weight of 166.24 g/mol , it exists as a viscous liquid at room temperature[2].

For drug development professionals utilizing HEETE as a flexible linker, intermediate, or ligand, validating its exact 3D conformation is critical. However, its liquid state and high conformational flexibility (due to multiple rotatable C–C, C–O, and C–S bonds) impose a massive entropic penalty on spontaneous crystallization. This guide objectively compares standard spectroscopic methods against advanced Single-Crystal X-Ray Diffraction (SCXRD) techniques—specifically in situ cryocrystallization and co-crystallization —providing actionable, self-validating protocols for structural determination[3][4].

The Structural Validation Dilemma: Spectroscopy vs. Crystallography

The Limits of NMR and HRMS

Historically, liquid small molecules are validated using 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

  • Causality of Limitation: While HRMS confirms the exact mass and NMR (COSY, HMBC) maps the 2D atomic connectivity, NMR only captures a time-averaged conformational ensemble in solution. It cannot definitively resolve the absolute stereochemistry or the solid-state intermolecular hydrogen-bonding networks formed by HEETE's terminal hydroxyl groups[3].

The X-Ray Advantage

To obtain the absolute 3D topology, SCXRD is required. Because HEETE is a liquid, we must artificially induce a crystalline lattice using two primary methodologies:

  • In Situ Cryocrystallization: Freezing the neat liquid inside a capillary and using localized laser heating to anneal a single crystal[4].

  • Co-Crystallization (Chaperone Cocktails): Utilizing rigid host molecules (e.g., tetraaryladamantanes or ammonium organosulfonates) to form a crystalline framework that physically traps the liquid HEETE molecules within its voids[3][5].

G A HEETE Sample (Liquid, 298K) B 1D/2D NMR & HRMS (Connectivity) A->B Routine Screening C SCXRD Workflows (3D Topology) A->C Absolute Configuration D In situ Cryocrystallization (Native Packing) C->D Capillary + Liquid N2 E Co-crystallization (Host-Guest Lattice) C->E Organosulfonate Cocktails

Decision matrix for the structural validation of liquid small molecules.

Comparative Performance Data

The following table summarizes the objective performance metrics of each analytical alternative for evaluating HEETE.

MethodologyPrimary OutputSample State RequiredResolution / PrecisionThroughput
HRMS Exact Mass, FormulaLiquid / Solution< 5 ppm mass errorHigh (Minutes)
2D NMR Atomic ConnectivitySolution (e.g., CDCl₃)High (Chemical Shift)High (Hours)
In situ Cryo-SCXRD Native 3D ConformationNeat Liquid (Frozen)Atomic (< 0.8 Å)Low (Days)
Co-crystal SCXRD Host-Guest ConformationLiquid + Solid MatrixAtomic (< 0.8 Å)Medium (Days)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the physical causality behind the action and a validation checkpoint.

Protocol A: In Situ Cryocrystallization via Zone Melting

This method yields the true, unperturbed solid-state packing of HEETE[4].

  • Capillary Loading: Draw 2–3 μL of neat HEETE into a 0.3 mm Lindemann glass capillary. Seal both ends with epoxy resin.

    • Causality: The sealed capillary provides a microscopic, moisture-free environment, preventing atmospheric water from disrupting the delicate O–H···O hydrogen bonding network of the sample.

    • Validation Checkpoint: Inspect under a stereomicroscope. The liquid column must be continuous; any trapped air bubbles will cause lattice fracturing during cooling.

  • Flash Cooling: Mount the capillary on the diffractometer goniometer and expose it to a continuous liquid nitrogen ( N2​ ) stream at 100 K.

    • Causality: Rapid cooling bypasses the glass transition state, forcing the liquid into a solid, albeit polycrystalline, mass[4].

    • Validation Checkpoint: Observe the capillary via the goniometer camera. The transparent liquid must turn completely opaque, confirming polycrystalline formation.

  • IR Laser Zone Melting (Annealing): Focus a low-power CO₂ or IR laser onto a 0.1 mm section of the capillary to locally melt the solid. Slowly translate the laser along the capillary at a rate of 1 mm/hour.

    • Causality: The localized melt zone destroys competing nucleation sites. As the laser moves, the liquid cools slowly at the trailing edge, allowing a single, continuous crystal domain to propagate[4].

    • Validation Checkpoint: Cross-polarize the camera feed. The opaque polycrystalline mass should transition into a highly transparent zone that uniformly extinguishes polarized light upon rotation, confirming a single crystal.

  • Data Collection: Proceed with standard SCXRD data acquisition and solve the structure using ShelXT.

Protocol N1 1. Capillary Loading (Neat HEETE) N2 2. Flash Cooling (Liquid N2 Stream) N1->N2 Polycrystalline Mass N3 3. IR Laser Zone Melting (Annealing) N2->N3 Localized Melt N4 4. Single Crystal Growth (Propagation) N3->N4 Controlled Cooling N5 5. Diffraction & Phasing (ShelXT) N4->N5 Data Collection

Step-by-step mechanism of in situ cryocrystallization using zone melting.

Protocol B: Co-Crystallization using Organosulfonate Cocktails

If in situ cryocrystallization equipment is unavailable, chemical chaperones can force the liquid into a crystalline state[3][5].

  • Cocktail Preparation: In a glass vial, combine HEETE with an equimolar ratio of a "crystallization cocktail" (e.g., p-toluenesulfonic acid and 4,4′-oxidianiline) dissolved in a volatile solvent like methanol or dichloromethane[5].

    • Causality: The sulfonic acids and amines form a rigid, predictable hydrogen-bonded host framework. The flexible HEETE molecule is drawn into the structural voids of this lattice via its terminal hydroxyl groups, acting as a guest molecule[5].

    • Validation Checkpoint: Perform a rapid 1H-NMR on an aliquot of the mixture. The spectra must show the superimposed peaks of the host and HEETE without any new covalent bond shifts, verifying that the interaction is strictly supramolecular.

  • Controlled Evaporation: Puncture the vial cap with a fine needle and leave it undisturbed in a vibration-free environment at 20°C.

    • Causality: Slow solvent evaporation gently increases supersaturation, favoring the thermodynamic formation of large, defect-free co-crystals over kinetic precipitation.

    • Validation Checkpoint: Monitor daily. Stop evaporation when crystals reach ~0.2 mm in size. Over-evaporation leads to the precipitation of amorphous impurities on the crystal surface.

  • Harvesting and Analysis: Mount the co-crystal on a cryo-loop, flash-freeze to 100 K, and collect diffraction data.

Conclusion & Best Practices

For routine batch-to-batch validation of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, NMR and HRMS remain the most efficient tools. However, when absolute 3D conformation, stereochemistry, or solid-state interaction data is required for patent filing or rational drug design, standard spectroscopy is insufficient.

Co-crystallization is the most accessible X-ray method, leveraging host matrices to trap the liquid molecule. Conversely, In situ cryocrystallization is the gold standard for determining the true, unadulterated native conformation of the liquid, provided the laboratory possesses the requisite laser-annealing hardware.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020660, 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol". PubChem. Available at:[Link]

  • Dey, D., et al. "The Art of in situ Cryocrystallization". Resonance - Journal of Science Education, Indian Academy of Sciences. Available at:[Link]

  • "Ammonium Organosulfonates as Machine Learning-Driven 'Crystallization Cocktails' for the Structure Determination of Liquid Molecules". Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • "Absolute Configuration of Small Molecules by Co-Crystallization". Angewandte Chemie International Edition, ResearchGate. Available at:[Link]

Sources

Validation

Comparative Guide: Solvent Properties of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in Advanced Formulations

Executive Summary & Structural Causality In the landscape of pharmaceutical formulation and advanced chemical synthesis, the selection of a solvent dictates not only the thermodynamic solubility of an Active Pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of pharmaceutical formulation and advanced chemical synthesis, the selection of a solvent dictates not only the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) but also its long-term chemical stability. Traditional ether-based polyols—such as Diethylene Glycol (DEG) and Polyethylene Glycol (PEG)—are excellent solubilizers but are notorious for auto-oxidation, generating reactive hydroperoxides that degrade sensitive APIs.

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2) represents a paradigm shift in solvent design. Structurally, it is an asymmetric aliphatic molecule combining a central thioether (-S-) linkage with an extended ether (-O-) and terminal hydroxyl (-OH) network[1]. The causality behind its superior performance lies in this hybrid architecture:

  • The Ether/Hydroxyl Domains: Provide exceptional hydrogen-bonding capacity and high aqueous miscibility, enhancing its compatibility with biological systems and making it an ideal candidate for drug formulation and surfactant applications[1].

  • The Thioether Core: Acts as an intrinsic, sacrificial antioxidant. The sulfur atom readily reacts with reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, neutralizing them before they can attack the solubilized API[2].

Comparative Physicochemical Profiling

To objectively evaluate 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, we must benchmark it against three industry-standard alternatives:

  • Diethylene Glycol (DEG): A purely ether-based diol, widely used as a solvent but associated with severe systemic toxicity[3].

  • Thiodiglycol (TDG): A purely thioether-based diol that acts as a polar protic solvent and antioxidant[4][5], but lacks the extended flexibility of ethoxylated derivatives.

  • Diethylene Glycol Monoethyl Ether (DEGME / Transcutol): A gold-standard hydroalcoholic solvent and penetration enhancer[6], which lacks ROS-scavenging capabilities.

Table 1: Quantitative & Functional Solvent Comparison
Property / Metric2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanolThiodiglycol (TDG)Diethylene Glycol (DEG)DEGME (Transcutol)
CAS Number 85391-94-2111-48-8111-46-6111-90-0
Molecular Weight 166.24 g/mol [7]122.04 g/mol [5]106.12 g/mol [3]134.18 g/mol [8]
Core Linkages Thioether (-S-) & Ether (-O-)Thioether (-S-)Ether (-O-)Ether (-O-)
Aqueous Solubility Miscible (Highly Hydrophilic)[1]Miscible[4]Miscible[3]Miscible[6]
ROS Scavenging High (Oxidizes to Sulfoxide)High [5]None (Prone to Peroxides)None
Primary Utility Antioxidant Solubilizer / Surfactant[1]Reactive Solvent / Intermediate[4]Industrial Solvent[3]Penetration Enhancer[6]

Mechanism of Action: Intrinsic ROS Scavenging

The most critical differentiator of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is its ability to protect formulations from oxidative stress. Hydrophobic biomaterials and solvents containing thioether groups undergo a targeted, ROS-responsive phase transition[9]. When exposed to oxidative radicals, the thioether group captures the ROS and is oxidized into a hydrophilic sulfoxide, and under stronger conditions, a sulfone[9][10]. This mechanism effectively shields the dissolved API without requiring the addition of external antioxidant excipients (like BHT or Ascorbic Acid), simplifying the formulation.

ROS_Pathway A Thioether Core (Active Solvent) C Sulfoxide Intermediate (Hydrophilic) A->C Scavenges ROS E Protected API (No Oxidation) A->E Shields from degradation B Reactive Oxygen Species (H2O2, •OH) B->C Oxidizes S atom D Sulfone Derivative (Stable/Inert) C->D Further Oxidation

Fig 1. ROS scavenging mechanism of thioether-based solvents protecting active pharmaceutical ingredients.

Self-Validating Experimental Protocols

To objectively prove the dual-action nature (solubilization + antioxidant protection) of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, we employ two self-validating experimental workflows. The causality behind these specific designs is to ensure internal controls eliminate false positives.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

This assay measures the electron-donating ability of the solvent. The DPPH radical has a deep violet color (absorbance at 517 nm), which reduces to a pale yellow upon neutralization by an antioxidant[10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol.

  • Control Establishment (Self-Validation):

    • Negative Control: Pure Diethylene Glycol (DEG) + DPPH (Expected: No color change).

    • Positive Control: 1 mM Ascorbic Acid + DPPH (Expected: Rapid shift to pale yellow).

  • Test Execution: Add 100 µL of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol to 900 µL of the DPPH solution.

  • Incubation: Incubate all samples in the dark at room temperature for exactly 120 minutes to allow the thioether oxidation kinetics to plateau[10].

  • Quantification: Measure the reduction in absorbance at 517 nm using a UV-Vis spectrophotometer. The decrease in absorbance directly correlates to the ROS scavenging capacity of the thioether linkage.

Protocol B: Thermodynamic Equilibrium Solubility Screening

To prove its efficacy as a solubilizer compared to DEGME[6], we measure the absolute thermodynamic solubility of a model hydrophobic API.

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 1.0 mL of the test solvent (2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol) and the reference solvent (DEGME) into separate 2.0 mL Eppendorf tubes.

  • API Saturation: Add the hydrophobic API incrementally until a visible, un-dissolved pellet persists, ensuring the solution is super-saturated.

  • Equilibration: Place the tubes in a Thermomixer set to 25°C and agitate at 800 RPM for 48 hours. Causality: 48 hours is strictly required to transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Causality: High-speed centrifugation forces any suspended nano-particulates into the pellet, preventing artificially inflated solubility readings.

  • Quantification: Extract the clear supernatant, dilute appropriately in the mobile phase, and quantify the dissolved API via HPLC-UV against a standard calibration curve.

Workflow S1 Step 1: Solvent Preparation Equilibrate at 25°C S2 Step 2: API Saturation Add excess hydrophobic API S1->S2 S3 Step 3: Incubation Agitate for 48h (Thermomixer) S2->S3 S4 Step 4: Phase Separation Centrifuge at 15,000 x g S3->S4 S5 Step 5: Quantification HPLC-UV Analysis S4->S5

Fig 2. Step-by-step experimental workflow for thermodynamic equilibrium solubility determination.

Conclusion

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol bridges a critical gap in formulation science. By ethoxylating a thiodiglycol core, it achieves the high aqueous miscibility and surfactant properties characteristic of traditional glycols[1], while retaining the potent, ROS-scavenging thioether functionality[2][10]. For researchers developing oxidation-sensitive therapeutics, it offers a distinct, self-protecting solvent alternative to conventional polyols.

Sources

Comparative

Analytical Comparison Guide: Confirming the Identity of CAS 85391-94-2 in Reaction Mixtures

Chemical Profiling & Analytical Bottlenecks Confirming the presence and concentration of CAS 85391-94-2 (2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol) in a crude reaction mixture requires navigating several specific physico...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Bottlenecks

Confirming the presence and concentration of CAS 85391-94-2 (2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol) in a crude reaction mixture requires navigating several specific physicochemical hurdles. With a molecular formula of C₆H₁₄O₃S and an exact mass of 166.0664 Da, this compound is characterized by a central thioether linkage flanked by a polyether-like chain terminating in two primary hydroxyl groups[1].

Standard analytical approaches often fail for this molecule due to three primary bottlenecks:

  • Lack of a UV Chromophore: The absence of conjugated π-systems renders standard HPLC-UV (e.g., at 210–254 nm) virtually useless for trace detection.

  • High Polarity & Hydrogen Bonding: The terminal diols form a strong intermolecular hydrogen-bonding network. This drastically reduces the molecule's volatility, causing severe peak tailing and irreversible adsorption on active sites during direct Gas Chromatography (GC)[2].

  • Thioether Reactivity: While the sulfur atom is prone to oxidation, it provides a highly favorable site for protonation, making it an excellent candidate for specific mass spectrometric ionization techniques[3].

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for confirming CAS 85391-94-2, we compare the three most viable analytical modalities.

Table 1: Quantitative & Qualitative Performance Comparison

Analytical ModalitySensitivity (LOD)Matrix TolerancePre-treatment RequiredTarget Analyte MassBest Use Case
LC-HRMS (ESI+) ~1-5 ng/mLModerateDilution & Filtration167.0742 Da [M+H]⁺Rapid screening of crude aqueous/polar mixtures
GC-MS (Derivatized) ~10-50 ng/mLHighDrying & Silylation310.14 Da [M(TMS)₂]⁺High-resolution quantification & resolution of isomers
¹H/¹³C NMR ~1-5 mg/mLLowChromatographic Purif.N/A (Structural)Absolute connectivity and stereochemical confirmation

Analytical Decision Workflow

G RM Reaction Mixture (CAS 85391-94-2) Eval Assess Sample Matrix & Goals RM->Eval LC LC-HRMS (ESI+) Target: [M+H]+ 167.07 Eval->LC Rapid Screening GC GC-MS Workflow Target: Volatility Eval->GC High-Res Quant NMR NMR Spectroscopy Target: Connectivity Eval->NMR Structural ID Deriv BSTFA + 1% TMCS Silylation of Diols GC->Deriv Purif Chromatographic Purification NMR->Purif

Figure 1: Decision matrix and workflow for the analytical confirmation of CAS 85391-94-2.

Methodologies & Self-Validating Protocols

Method A: LC-HRMS (ESI+) – The Direct Approach

Mechanistic Causality: Electrospray Ionization in positive mode (ESI+) is the optimal direct-injection technique for thioethers. The lone electron pairs on the sulfur atom and the adjacent ether oxygens exhibit high proton affinity. Under acidic conditions, the molecule readily accepts a proton to form a highly stable [M+H]⁺ ion, bypassing the need for a UV chromophore[4].

Step-by-Step Protocol:

  • Sample Preparation: Dilute the crude reaction mixture 1:1000 in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to drive protonation.

  • Internal Standard (IS) Addition: Spike the sample with 100 ng/mL of a structurally analogous deuterated tracer (e.g., d₈-PEG or a deuterated thioether).

  • Chromatography: Inject 2 µL onto a polar-endcapped C18 column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Scan in ESI+ mode across m/z 50–500.

Self-Validating System Check:

  • Matrix Effect Validation: If the IS peak area deviates by >15% from a pure solvent blank, matrix-induced ion suppression is occurring. The sample must be further diluted until the IS response normalizes.

  • Isotopic Profiling: Extract the monoisotopic peak at m/z 167.0742. Because sulfur has a distinct ³⁴S natural abundance (~4.2%), a valid identification must show an M+2 peak at m/z 169.0700 with approximately 4.2% to 4.5% of the intensity of the[M+H]⁺ peak. If this isotopic ratio is missing, the peak is a false positive.

Method B: GC-MS via Silylation – The Quantitative Approach

Mechanistic Causality: Direct GC-MS of CAS 85391-94-2 fails because the terminal diols undergo thermal degradation and irreversible adsorption onto the silica column. Derivatization with 5 replaces the polar hydroxyl protons with non-polar trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to ensure even sterically hindered or strongly hydrogen-bonded alcohols are fully capped[6].

Step-by-Step Protocol:

  • Solvent Exchange: Transfer 50 µL of the reaction mixture to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. (Crucial: Residual moisture will instantly hydrolyze the BSTFA reagent).

  • Derivatization: Add 50 µL of anhydrous pyridine (acting as an acid scavenger) and 50 µL of BSTFA + 1% TMCS to the dried residue[5].

  • Incubation: Seal the vial tightly and heat at 70°C for 60 minutes to drive the bis-silylation reaction to completion[5].

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl/95% dimethyl polysiloxane column (e.g., HP-5MS).

Self-Validating System Check:

  • Completeness Check: The target bis-TMS derivative has a molecular weight of 310.14 Da. Extract the ion chromatogram for the mono-TMS derivative (MW ~238 Da). If the mono-TMS peak area exceeds 2% of the bis-TMS peak area, the derivatization reaction was incomplete (likely due to water contamination). In this state, the quantitative data is invalid and the sample prep must be repeated.

References

  • CymitQuimica. "CAS 85391-94-2: 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol". Source: cymitquimica.com.
  • PubChem (NIH). "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol | C6H14O3S | CID 3020660". Source: nih.gov.
  • BenchChem. "Application Note: GC-MS Analysis Protocol for Vicinal Diols". Source: benchchem.com.
  • PubMed (NIH). "Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts". Source: nih.gov.
  • IntechOpen. "Derivatization Methods in GC and GC/MS". Source: intechopen.com.
  • DTIC. "Packed Capillary Liquid Chromatography Electrospray Mass Spectrometry and Tandem Mass Spectrometry of Hydrolysed HT and HQ". Source: dtic.mil.
  • PMC (NIH). "Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometric (LC/ESI-MS/MS) Study for the Identification and Characterization of In Vivo Metabolites of Cisplatin...". Source: nih.gov.

Sources

Validation

Performance of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol vs. Other Functionalized Diols

As a Senior Application Scientist, selecting the correct functionalized diol is not merely a matter of matching hydroxyl values; it requires a deep understanding of how molecular architecture dictates macroscopic perform...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct functionalized diol is not merely a matter of matching hydroxyl values; it requires a deep understanding of how molecular architecture dictates macroscopic performance.

The compound 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) is a highly specialized, asymmetric thioether-ether hybrid diol 1. By integrating both a highly polarizable sulfur atom and flexible ether linkages within a single asymmetric aliphatic chain, this molecule overcomes the rigid, hydrophobic limitations of traditional thioether diols while maintaining their unique functional benefits 2.

This guide objectively evaluates its performance against standard alternatives and provides self-validating experimental workflows for its two primary applications: high-refractive-index optical polymers and ROS-responsive nanocarriers.

Mechanistic Synergy: The Thioether-Ether Hybrid Advantage

To understand the performance of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol, we must analyze its structural causality:

  • The Thioether (-S-) Linkage: Sulfur possesses a larger atomic radius and higher electron polarizability than oxygen or carbon. In optical polymers, this high polarizability directly translates to a higher refractive index (RI) 3. In biological systems, the thioether acts as a Reactive Oxygen Species (ROS) sink, undergoing a phase transition from hydrophobic to hydrophilic upon oxidation to a sulfoxide or sulfone 4.

  • The Ether (-O-) Linkage & Asymmetry: Standard thioether diols like Thiodiglycol (TDG) are symmetric and relatively rigid, often leading to polymer crystallization. The incorporation of the hydroxyethoxy group in this hybrid diol introduces structural asymmetry and rotational flexibility. This causality is critical: it disrupts polymer chain packing, significantly lowering the glass transition temperature ( Tg​ ) and ensuring the resulting polymer remains completely amorphous and optically transparent.

Comparative Performance Data

The table below benchmarks 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol against standard aliphatic (BDO), simple thioether (TDG), and simple polyether (TEG) diols.

Parameter2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol1,4-Butanediol (BDO)Thiodiglycol (TDG)Triethylene Glycol (TEG)
Backbone Type Thioether-Ether HybridAliphaticSymmetric ThioetherPolyether
Refractive Index ( nD20​ ) ~1.50 - 1.511.441.521.45
ROS Responsiveness High (Oxidizes to sulfoxide)NoneHighNone
Chain Flexibility High (Ether linkages lower Tg​ )Low (Rigid alkyl chain)ModerateHigh
Polymer Crystallinity Amorphous (Due to asymmetry)Semi-crystallineSemi-crystallineAmorphous
Hydrophilicity HighLowModerateVery High

Application 1: Optical Polyurethanes (High Refractive Index)

When formulating optical materials (e.g., ophthalmic lenses, optical adhesives), achieving a high refractive index without sacrificing transparency is paramount. While TDG provides a high RI, its symmetry can induce micro-crystallization, which scatters light. The asymmetric hybrid diol prevents this, maintaining pristine optical clarity.

Experimental Protocol: Synthesis of High-RI Polyurethane

This protocol utilizes a self-validating prepolymer method to ensure complete reaction control and eliminate optical defects.

  • Monomer Dehydration: Place 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in a vacuum oven at 80°C for 12 hours.

    • Causality: Trace water reacts with isocyanates to form urea linkages and carbon dioxide gas. Even microscopic CO2​ bubbles will cause light scattering and ruin the optical clarity of the final polyurethane.

  • Prepolymerization: In a dry nitrogen ( N2​ ) purged reactor, add the dehydrated diol. Slowly add Hexamethylene diisocyanate (HDI) dropwise at 80°C in the presence of 0.01 wt% Dibutyltin dilaurate (DBTDL) catalyst.

    • Causality: The N2​ atmosphere prevents ambient moisture ingress. Dropwise addition controls the exothermic reaction, preventing thermal degradation of the sensitive thioether linkage.

  • Chain Extension & Degassing: Add a stoichiometric amount of a short-chain extender (e.g., BDO) and mix thoroughly for 3 minutes. Immediately transfer the viscous mixture to a vacuum chamber (-0.1 MPa) for 10 minutes.

    • Causality: Vacuum degassing removes entrapped air introduced during mechanical mixing, ensuring a defect-free matrix.

  • Curing: Cast the degassed mixture into a pre-heated glass mold and cure at 100°C for 24 hours to yield an amorphous, high-RI polyurethane elastomer ( nD​ > 1.55).

PU_Synthesis A Thioether Diol (CAS 85391-94-2) C Prepolymerization (80°C, N2) A->C Mix B Diisocyanate (e.g., HDI) B->C Mix D Chain Extension (BDO addition) C->D NCO-terminated prepolymer E High-RI Polyurethane (Optical Grade) D->E Curing

Polyurethane synthesis workflow utilizing functionalized thioether diols for optical materials.

Application 2: ROS-Responsive Nanocarriers (Drug Delivery)

In oncology, the tumor microenvironment is characterized by elevated levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide ( H2​O2​ ). Polymers synthesized using 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol exhibit a sharp hydrophobic-to-hydrophilic phase transition upon ROS exposure 5. The thioether core oxidizes to a highly polar sulfoxide, causing the nanocarrier to swell and disassemble, releasing its therapeutic payload precisely at the tumor site.

Experimental Protocol: ROS-Responsive Nanoparticle Formulation

This protocol describes the formulation of drug-loaded micelles using a synthesized PEG-b-Poly(thioether-ether) amphiphilic block copolymer.

  • Organic Phase Preparation: Dissolve 20 mg of the amphiphilic block copolymer and 2 mg of Doxorubicin (DOX, a hydrophobic model drug) in 2 mL of Tetrahydrofuran (THF).

    • Causality: THF is a water-miscible organic solvent capable of fully solubilizing both the amphiphilic polymer chains and the hydrophobic drug, ensuring a homogenous starting state.

  • Nanoprecipitation: Inject the organic phase dropwise (1 mL/min) into 10 mL of vigorously stirred deionized water.

    • Causality: As THF rapidly diffuses into the water, the hydrophobic thioether segments undergo sudden solvent-induced collapse, self-assembling into a micellar core that physically traps the DOX. The hydrophilic PEG segments form a stabilizing outer corona.

  • Dialysis & Purification: Transfer the colloidal suspension to a dialysis bag (MWCO 3500 Da) and dialyze against deionized water for 24 hours, replacing the water every 6 hours.

    • Causality: Dialysis removes residual THF and unencapsulated DOX. The absence of free DOX in the final dialysate self-validates the successful encapsulation within the micelle core.

  • ROS-Triggered Release Assay: Incubate the purified nanoparticles in PBS (pH 7.4) spiked with 10 mM H2​O2​ at 37°C. Monitor DOX release via fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm).

    • Causality: The H2​O2​ mimics the oxidative tumor environment, triggering the oxidation of the thioether linkages. The resulting polarity shift forces the micelle to disassemble, yielding a measurable spike in DOX fluorescence.

ROS_Pathway A Hydrophobic Micelle Core (Thioether linkages) B ROS Exposure (H2O2 in Tumor) A->B Encapsulates Drug C Oxidation to Sulfoxide (Hydrophilic shift) B->C Trigger D Micelle Disassembly & Drug Release C->D Phase Transition

Mechanism of ROS-triggered phase transition and drug release in thioether-based nanocarriers.

References

  • PubChem. "2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol." National Institutes of Health. URL:[Link]

  • Frontiers in Bioengineering and Biotechnology. "Reactive oxygen species-responsive polymer drug delivery systems." Frontiers. URL:[Link]

  • PMC - NIH. "Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems." National Library of Medicine. URL:[Link]

  • ACS Publications. "(Meth)acrylate-Free Three-Dimensional Printing of Bio-Derived Photocurable Resins with Terpene- and Itaconic Acid-Derived Poly(ester-thioether)s." American Chemical Society. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2)

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond the synthesis bench. Handling specialized organic compounds like 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol requires a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond the synthesis bench. Handling specialized organic compounds like 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol requires a rigorous, self-validating system of safety and logistical planning. This guide provides drug development professionals and researchers with definitive, step-by-step protocols for the safe operation, spill response, and ultimate disposal of this thioether compound, ensuring both scientific integrity and strict environmental compliance.

Part 1: Chemical Profile & Risk Assessment

Understanding the molecular behavior of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is critical for safe handling. The presence of a central thioether (-S-) linkage flanked by two hydrophilic hydroxyl-terminated chains makes this compound highly soluble in polar solvents, yet vulnerable to uncontrolled oxidation [1].

Quantitative Data & Hazard Summary

PropertyValueOperational Implication
CAS Number 85391-94-2Unique identifier required for accurate waste manifesting.
Molecular Weight 166.24 g/mol Used for stoichiometric calculations during chemical quenching.
Boiling Point ~280–320.9 °CLow volatility at room temperature; inhalation risk is primarily from aerosols.
Density ~1.163 g/cm³Sinks in non-polar organic waste layers; requires thorough mixing during disposal.
Flash Point ~147.9 °CCombustible at elevated temperatures; must be kept away from open flames.

Mechanistic Causality: Why do we strictly avoid strong oxidizers in our protocols? The thioether group is readily oxidized to sulfoxides and sulfones. If mixed with concentrated nitric acid, peroxides, or permanganates, the reaction is highly exothermic and can lead to thermal runaway [2]. Furthermore, during thermal decomposition (incineration), the sulfur atom is oxidized to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), necessitating specialized disposal infrastructure to prevent environmental toxicity.

Part 2: Experimental Handling & Operational Protocols

To ensure a self-validating safety system, every operational step must be verifiable and meticulously executed.

Step-by-Step Dispensing and Usage Protocol:

  • Preparation: Conduct all transfers within a certified chemical fume hood. Verify that the hood's face velocity is operating between 80–120 fpm.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat.

  • Inert Atmosphere Transfer: Because thioethers can slowly degrade upon prolonged exposure to atmospheric oxygen, purge the storage vessel with an inert gas (Argon or Nitrogen) before and after dispensing.

  • Reaction Execution: When using the compound as a reducing agent or nucleophile, monitor the reaction temperature continuously. Maintain a cold bath (ice/water) on standby to control unexpected exothermic spikes.

  • Quenching: Upon reaction completion, quench residual 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol using a mild, controlled oxidation method (e.g., dilute sodium hypochlorite solution) in an ice bath. Verify the absence of unreacted thioether via TLC or LC-MS before waste consolidation.

OperationalWorkflow A Receipt & Storage (Inert Gas, <25°C) B Dispensing (Fume Hood, PPE) A->B Transfer C Experimental Application (Synthesis/Assay) B->C Application D Waste Segregation (Non-Halogenated Sulfur Waste) C->D Collection E Final Disposal (Incineration with SOx Scrubber) D->E Manifest & Transport

Operational workflow for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol from receipt to disposal.

Part 3: Spill Response & Waste Management

A proactive waste management plan is non-negotiable for sulfur-containing organics. Improper disposal poisons metal catalysts in standard incinerators and contributes to acid rain.

Step-by-Step Spill Response Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure active fume hood ventilation is running at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Never use combustible materials like sawdust, as they pose a fire hazard when mixed with oxidizing agents.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a robust, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

Proper Disposal Procedures: Do not pour this chemical down the drain or combine it with general organic waste.

  • Segregation: Collect all waste containing 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in a dedicated container clearly labeled "Non-Halogenated Organic Waste - Contains Sulfur".

  • Manifesting: Clearly document the presence of thioethers on the hazardous waste manifest. This alerts the disposal facility to the risk of SOx emissions.

  • Incineration: The only environmentally acceptable method for ultimate disposal is high-temperature incineration. The facility must be equipped with an alkaline afterburner/scrubber system (using NaOH or Ca(OH)₂) to capture and neutralize sulfur dioxide gases, converting them into harmless solid sulfates [3].

IncinerationPathway W Thioether Waste (C6H14O3S) I Primary Combustion (>850°C) W->I Thermal Oxidation G Combustion Gases (CO2, H2O, SO2) I->G Exhaust S Alkaline Scrubber (NaOH/Ca(OH)2) G->S Scrubbing E Clean Exhaust (Neutralized Salts) S->E Release SW Solid Waste (CaSO3/CaSO4) S->SW Precipitation

Thermal degradation pathway of thioether waste highlighting essential SOx scrubbing.

Part 4: Regulatory & Environmental Compliance

Adherence to environmental regulations ensures that your laboratory remains a trusted, compliant entity. Under EPA/RCRA guidelines, while this specific compound may not have a distinct P- or U-list code, its physical properties and sulfur content classify it as a regulated hazardous waste when discarded. Always consult your institution's Environmental Health and Safety (EHS) department and local municipal regulations to ensure the waste profile accurately reflects the sulfur load, preventing regulatory fines and environmental damage.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3020660, 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol." PubChem,[Link]

Handling

Personal protective equipment for handling 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

A Researcher's Guide to the Safe Handling of 2,2'-Thiodiethanol An In-Depth Technical Guide to Personal Protective Equipment (PPE) for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol As a Senior Application Scientist, it is im...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Safe Handling of 2,2'-Thiodiethanol

An In-Depth Technical Guide to Personal Protective Equipment (PPE) for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides a comprehensive framework for the safe handling of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (also known as thiodiglycol), a versatile organosulfur compound utilized in various research and development applications. Our focus extends beyond a simple checklist of personal protective equipment (PPE); we aim to instill a proactive safety mindset by elucidating the rationale behind each protective measure, ensuring a self-validating system of laboratory safety.

The primary, immediate hazard associated with 2,2'-thiodiethanol is its potential to cause serious eye irritation.[1][2][3][4][5] While it exhibits moderate acute toxicity, the most pressing concern for laboratory professionals is direct contact, particularly with the eyes.[1] Understanding this is the first step in mitigating risk and building a culture of safety that protects both the researcher and the integrity of the experiment.

Core Principles of Protection: A Risk-Based Approach

The selection of appropriate PPE is not a static, one-size-fits-all protocol. It is a dynamic process that must be continually assessed based on the specific experimental conditions. The core principle is to establish a barrier between the researcher and the chemical, thereby preventing exposure through inhalation, skin contact, and eye contact.[1]

Engineering Controls as the First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls. For 2,2'-thiodiethanol, which is a colorless to pale yellow viscous liquid with a faint sulfurous odor, working in a well-ventilated area is paramount.[1] All handling of this chemical should ideally take place within a certified chemical fume hood to minimize the risk of inhalation exposure.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for safeguarding against accidental splashes, spills, or unforeseen exposures. The following table summarizes the recommended PPE for handling 2,2'-thiodiethanol.

Protection Type Specific Recommendation Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side shields. A face shield may be required for larger quantities or when there is a significant splash risk.This is the most critical piece of PPE when handling 2,2'-thiodiethanol due to its classification as a serious eye irritant.[1][3][4][5] Standard safety glasses do not provide adequate protection from splashes.
Skin and Body Protection A standard laboratory coat should be worn to protect clothing and skin.[6]Protects against incidental contact and small splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[2][6][7] Gloves must be inspected for any signs of degradation or perforation before use.The selection of glove material should be based on the manufacturer's compatibility data. Nitrile gloves are a common and effective choice for many laboratory chemicals. Contaminated gloves should be disposed of properly after use.[8]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[9] If a risk assessment indicates potential for aerosolization or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[8]This is a secondary control measure. The primary method for preventing inhalation is proper ventilation.[6][7]
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, methodical workflow is essential for minimizing the risk of exposure. The following protocol outlines the key steps for safely handling 2,2'-thiodiethanol.

Pre-Experiment Checklist:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[2][3][4][8]

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is important to prevent cross-contamination.

PPE_Donning Start Start LabCoat 1. Lab Coat Start->LabCoat Goggles 2. Safety Goggles/ Face Shield LabCoat->Goggles Gloves 3. Gloves Goggles->Gloves End Ready to Work Gloves->End

Figure 1: Recommended sequence for donning PPE.

Handling and Operational Plan:

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing.

  • Avoid Inhalation: Keep the sash of the fume hood as low as possible while still allowing for comfortable manipulation.

  • Spill Management: In the event of a small spill, absorb the liquid with an inert absorbent material such as sand or vermiculite.[2][7] Collect the material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[6][7][10]

    • Inhalation: Move the individual to fresh air.[7][10]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7][10]

Doffing PPE and Decontamination:

The removal of PPE is a critical step in preventing exposure.

PPE_Doffing Start Start Decontamination Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Safety Goggles/ Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat WashHands 4. Wash Hands Thoroughly LabCoat->WashHands End Decontamination Complete WashHands->End

Figure 2: Recommended sequence for doffing PPE.

Disposal Plan:

All waste contaminated with 2,2'-thiodiethanol, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[8][11] Follow all local, state, and federal regulations for hazardous waste disposal.[11][12] Do not dispose of this chemical down the drain.[8][11]

Conclusion: Fostering a Culture of Safety

The safe handling of 2,2'-thiodiethanol is not merely a matter of following a set of rules but of understanding the principles behind them. By adopting a risk-based approach to PPE selection, adhering to meticulous handling procedures, and being prepared for emergencies, researchers can confidently and safely work with this valuable chemical. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific research.

References

  • An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8. Benchchem.

  • 2,2'-Thiodiethanol 111-48-8 wiki. Guidechem.

  • Thiodiglycol SDS, 111-48-8 Safety Data Sheets. ECHEMI.

  • Safety data sheet. CPAChem.

  • ICSC 1601 - THIODIGLYCOL. International Labour Organization.

  • Safety Data Sheet. DIMI.

  • 2,2'-Thiodiethanol - SAFETY DATA SHEET. PENTA.

  • Safety Data Sheet. Sigma-Aldrich.

  • 2,2'-Thiodiethanol - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet: 2,2'-Thiodiethanol. HIMEDIA.

  • Ethylthioethanol. Chevron Phillips Chemical.

  • Ethylthioethanol. Chevron Phillips Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
Reactant of Route 2
Reactant of Route 2
2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
© Copyright 2026 BenchChem. All Rights Reserved.